Hesperadin hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C29H33ClN4O3S |
|---|---|
Poids moléculaire |
553.1 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C29H32N4O3S.ClH/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33;/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3;1H |
Clé InChI |
BFJJYYIHDCLOIB-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Foundational & Exploratory
Hesperadin Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin hydrochloride is a potent small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression. Its activity disrupts multiple stages of cell division, leading to defects in chromosome segregation and cytokinesis, ultimately resulting in polyploidy and cell cycle arrest. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mitosis, including its primary molecular target, its effects on key mitotic processes, and detailed protocols for studying its activity. Quantitative data on its inhibitory effects are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its cellular functions.
Introduction
Mitosis is a fundamental process of cell division that ensures the faithful segregation of duplicated chromosomes into two daughter cells. The fidelity of mitosis is maintained by a complex network of regulatory proteins, among which the Aurora kinases play a pivotal role. Aurora B, a member of the chromosomal passenger complex (CPC), is a serine/threonine kinase that is essential for the correction of erroneous kinetochore-microtubule attachments, the proper functioning of the spindle assembly checkpoint (SAC), and the successful completion of cytokinesis.[1][2][3] Dysregulation of Aurora B is frequently observed in cancer, making it an attractive target for anti-cancer drug development.[4]
This compound is a synthetic indolinone derivative that has been identified as a potent and selective inhibitor of Aurora B kinase.[5][6] By targeting Aurora B, hesperadin disrupts the intricate choreography of mitosis, leading to severe mitotic defects and ultimately inhibiting cell proliferation. This guide will delve into the specific molecular mechanisms by which hesperadin exerts its effects on mitotic cells.
Core Mechanism of Action: Inhibition of Aurora B Kinase
Hesperadin acts as an ATP-competitive inhibitor of Aurora B kinase.[4] It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. The primary consequence of this inhibition is the disruption of the various cellular processes that are dependent on Aurora B activity.
Quantitative Inhibition Data
The inhibitory potency of hesperadin against Aurora B and other kinases has been quantified in various studies. A summary of this data is presented below.
| Target Kinase | Assay Type | IC50 | Reference |
| Aurora B (human) | Cell-free | 250 nM | [5][7] |
| TbAUK1 (T. brucei) | Cell-free | 40 nM | [5][8] |
| Aurora A (human) | Cell-free | - | [6] |
| Other kinases (AMPK, Lck, MKK1, MAPKAP-K1, CHK1, PHK) | Cell-free | Markedly reduced activity at 1 µM | [5][9] |
| Cell Line | Effect | IC50 / Effective Concentration | Reference |
| HeLa | Inhibition of histone H3-Ser10 phosphorylation | 20-100 nM | [5] |
| HeLa | Stoppage of proliferation and polyploidization | 50 nM | [10] |
| Infectious bloodstream forms (T. brucei) | Inhibition of cell growth | 48 nM | [5] |
| Procyclic forms (T. brucei) | Inhibition of cell growth | 550 nM | [5] |
| Various new Hesperadin analogues on HeLa cells | Inhibition of proliferation | 35-43 nM | [10] |
Effects of Hesperadin on Mitosis
The inhibition of Aurora B by hesperadin leads to a cascade of defects throughout mitosis, from chromosome alignment to cell division.
Disruption of Chromosome Alignment and Segregation
Hesperadin treatment results in significant defects in chromosome alignment at the metaphase plate.[1][2] This is a direct consequence of Aurora B's role in correcting improper kinetochore-microtubule attachments. Aurora B kinase activity is required to destabilize incorrect attachments, such as syntelic (both sister kinetochores attached to the same spindle pole) and merotelic (one kinetochore attached to both poles) attachments, allowing for their correction to proper amphitelic (sister kinetochores attached to opposite poles) attachments.[1][3] In the presence of hesperadin, these erroneous attachments are stabilized, leading to a failure of chromosomes to congress to the metaphase plate.[1][2] Consequently, cells treated with hesperadin often enter anaphase with numerous monooriented chromosomes.[1][2]
Abrogation of the Spindle Assembly Checkpoint (SAC)
The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Aurora B plays a role in maintaining a robust SAC signal in the presence of unattached or improperly attached kinetochores. Hesperadin treatment has been shown to override the mitotic arrest induced by microtubule-stabilizing agents like taxol or the Eg5 inhibitor monastrol.[1][2][3] This suggests that Aurora B activity is necessary to sustain the SAC signal in response to certain types of spindle perturbations. However, hesperadin does not immediately override the mitotic arrest induced by nocodazole, which causes widespread microtubule depolymerization.[1][2][3] This indicates that the role of Aurora B in the SAC may be context-dependent. The inhibition of Aurora B by hesperadin leads to a reduced localization of key checkpoint proteins, such as BubR1, at unattached kinetochores.[1][5]
Defects in Cytokinesis
Aurora B and the chromosomal passenger complex are essential for the formation of the central spindle and the successful completion of cytokinesis.[1] Hesperadin treatment leads to defects in the localization of key cytokinesis regulators, such as MKLP1, to the spindle midzone. This results in failed cytokinesis, leading to the formation of polyploid cells.[1]
Signaling Pathway
The following diagram illustrates the central role of Aurora B kinase in mitosis and the points of intervention by hesperadin.
Caption: Hesperadin inhibits Aurora B, disrupting key mitotic events.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitosis.
In Vitro Aurora B Kinase Assay
This assay directly measures the inhibitory effect of hesperadin on the enzymatic activity of Aurora B kinase.
Materials:
-
Active Aurora B kinase (recombinant)
-
Histone H3 (as substrate)
-
This compound (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4)
-
SDS-PAGE loading buffer
-
Phospho-Histone H3 (Ser10) antibody
-
Apparatus for SDS-PAGE and Western blotting
Procedure:
-
Prepare a reaction mixture containing active Aurora B kinase (e.g., 100 ng) and Histone H3 (e.g., 1 µg) in kinase reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 100 µM).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Histone H3 (Ser10).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the IC50 of hesperadin.
Caption: Workflow for the in vitro Aurora B kinase assay.
Immunofluorescence Microscopy for Mitotic Spindle and Kinetochore Analysis
This protocol allows for the visualization of the effects of hesperadin on the mitotic spindle, chromosome alignment, and the localization of kinetochore proteins.
Materials:
-
Cells grown on coverslips (e.g., HeLa)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-CREST for kinetochores, anti-phospho-Histone H3)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a DMSO-treated control.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes (if using paraformaldehyde fixation).
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Caption: Workflow for immunofluorescence analysis of mitotic cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M) and to detect polyploidy following hesperadin treatment.
Materials:
-
Cultured cells
-
This compound
-
PBS (Phosphate Buffered Saline)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases and to identify polyploid populations.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound is a valuable research tool for dissecting the complex regulatory networks that govern mitosis. Its potent and specific inhibition of Aurora B kinase provides a powerful means to study the roles of this critical enzyme in chromosome segregation, the spindle assembly checkpoint, and cytokinesis. The profound mitotic defects induced by hesperadin underscore the essential functions of Aurora B in maintaining genomic stability. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the mitotic effects of hesperadin and the broader field of Aurora B kinase inhibition. Further investigation into the therapeutic potential of hesperadin and other Aurora B inhibitors is warranted, particularly in the context of cancer therapy.
References
- 1. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
Hesperadin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin is a potent and selective small molecule inhibitor of Aurora B kinase, a key regulator of mitosis. Its discovery has provided a valuable chemical tool to dissect the intricate processes of chromosome segregation and cytokinesis. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Hesperadin hydrochloride. It includes a summary of its biological activity, detailed experimental protocols for key assays, and visual representations of its signaling pathway and experimental workflows to support researchers in the fields of oncology, cell biology, and drug development.
Discovery and Background
Hesperadin was identified through a chemical genomics approach as a small molecule that potently inhibits the proliferation of various cancer cell lines.[1][2] The seminal work by Hauf and colleagues in 2003 established Hesperadin as a specific inhibitor of Aurora B kinase.[2] This discovery was pivotal in elucidating the role of Aurora B in the spindle assembly checkpoint and in the correction of improper kinetochore-microtubule attachments during mitosis.[2] Hesperadin is an indolinone derivative and is not to be confused with Hesperidin, a flavanone glycoside found in citrus fruits.
The hydrochloride salt of Hesperadin is often used in research due to its improved solubility in aqueous solutions, facilitating its use in cell-based assays and in vivo studies.
Mechanism of Action
Hesperadin functions as an ATP-competitive inhibitor of Aurora B kinase.[3] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of key downstream substrates essential for proper mitotic progression.[1] The inhibition of Aurora B by Hesperadin leads to a cascade of cellular events, including:
-
Inhibition of Histone H3 Phosphorylation: A hallmark of Aurora B activity is the phosphorylation of serine 10 on histone H3 (H3S10ph), a modification crucial for chromosome condensation and recruitment of other mitotic proteins. Hesperadin treatment significantly reduces the levels of H3S10ph.
-
Defective Chromosome Alignment and Segregation: Inhibition of Aurora B disrupts the function of the chromosomal passenger complex (CPC), leading to errors in kinetochore-microtubule attachments. This results in chromosome misalignment at the metaphase plate and subsequent segregation defects.[2]
-
Override of the Spindle Assembly Checkpoint (SAC): The SAC is a surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before anaphase onset. Hesperadin's inhibition of Aurora B can override this checkpoint, leading to premature entry into anaphase even in the presence of misaligned chromosomes.[2]
-
Induction of Polyploidy: Due to failures in chromosome segregation and cytokinesis, prolonged exposure to Hesperadin can lead to the formation of polyploid cells.[4]
Synthesis of this compound
While the original discovery paper by Hauf et al. did not provide a detailed synthesis protocol, the general synthesis of Hesperadin, an indolinone derivative, can be inferred from methods used for analogous compounds. A plausible synthetic route involves a condensation reaction between a substituted oxindole and a substituted aniline derivative. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Proposed Synthesis of Hesperadin:
A potential synthetic approach involves the condensation of 5-ethanesulfonylamino-oxindole with a substituted benzaldehyde derivative carrying the piperidinomethyl aniline moiety.
Preparation of this compound:
The synthesized Hesperadin free base is dissolved in a suitable organic solvent (e.g., ethanol, methanol, or dichloromethane). A solution of hydrochloric acid in a non-protic solvent (e.g., diethyl ether or dioxane) is then added dropwise with stirring. The precipitated this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Quantitative Biological Data
The biological activity of Hesperadin has been characterized in various in vitro and cell-based assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC₅₀ (nM) | Assay Type | Reference |
| Aurora B | 250 | Cell-free assay | [5] |
| Aurora A | >1000 | Cell-free assay | [1] |
| TbAUK1 | 40 | In vitro kinase assay | [6] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | IC₅₀ (nM) | Reference |
| HeLa | Proliferation | Polyploidization | 20-100 | [4] |
| T. brucei (BF) | Growth Inhibition | - | 48 | [5] |
| T. brucei (PF) | Growth Inhibition | - | 550 | [5] |
| HepG2 | Cytotoxicity (MTT) | Cell Viability | 200 | [5] |
Experimental Protocols
Aurora B Kinase Inhibition Assay (In Vitro)
This protocol is a generalized procedure based on commercially available kinase assay kits.
Materials:
-
Recombinant human Aurora B kinase
-
Histone H3 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, 384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Aurora B kinase to each well containing the test compound and incubate for 10-15 minutes at room temperature.
-
To initiate the kinase reaction, add a mixture of the histone H3 substrate and ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
This protocol outlines a standard MTT assay to determine the effect of Hesperadin on cell viability.
Materials:
-
HeLa cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Hesperadin.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Visualizations
Aurora B Signaling Pathway
Caption: Aurora B signaling pathway and the inhibitory action of Hesperadin.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro Aurora B kinase inhibition assay.
Experimental Workflow: MTT Cell Proliferation Assay
Caption: Workflow for an MTT cell proliferation assay.
Conclusion
This compound remains a cornerstone tool for the study of mitotic regulation. Its specific inhibition of Aurora B kinase has been instrumental in dissecting the complex signaling networks that ensure genomic stability during cell division. This technical guide provides a comprehensive resource for researchers, summarizing the key aspects of Hesperadin's discovery, synthesis, and biological activity. The detailed protocols and visual diagrams are intended to facilitate the design and execution of experiments aimed at further exploring the therapeutic potential of targeting Aurora B kinase in cancer and other proliferative diseases.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. sdbonline.org [sdbonline.org]
- 3. Metabolic engineering of plant cells for biotransformation of hesperedin into neohesperidin, a substrate for production of the low-calorie sweetener and flavor enhancer NHDC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
The Cellular Effects of Hesperadin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin hydrochloride is a potent, ATP-competitive small molecule inhibitor of Aurora kinases, with a pronounced specificity for Aurora B. This document provides a comprehensive technical overview of the cellular effects of this compound, consolidating key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action through signaling and workflow diagrams. The information presented herein is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in human cancers, making them attractive targets for anti-cancer drug development. This compound has emerged as a key chemical probe for elucidating the functions of Aurora B kinase in vital mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Its ability to induce mitotic defects and subsequent polyploidy has been extensively documented. This guide summarizes the current understanding of this compound's cellular and molecular activities.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular inhibitory concentrations of Hesperadin.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Substrate | IC50 | Reference(s) |
| Aurora B (human) | Histone H3 | 250 nM | [1][2][3][4][5][6][7][8] |
| Aurora A (human) | - | - | [1][2][4][6][9] |
| Trypanosoma brucei Aurora kinase-1 (TbAUK1) | Histone H3 | 40 nM | [2][3][10][11][12] |
| MEKK2 | - | 34 nM (transphosphorylation) | [10] |
| MEKK2 | - | 60 nM (ATPase assay) | [10] |
| Other Kinases (AMPK, LCK, MKK1, MAPKAP-K1, CHK1, PHK) | - | Significant reduction at 1 µM | [3][5][10] |
Table 2: Cellular Activity
| Cell Line / Organism | Assay | IC50 / EC50 / TC50 | Incubation Time | Reference(s) |
| HeLa | Histone H3-Ser10 Phosphorylation | 20-100 nM (effective concentration) | - | [3][5] |
| HeLa | Proliferation Inhibition | 50-100 nM (induces polyploidy) | - | [10] |
| HepG2 | Cytotoxicity (MTT assay) | < 0.2 µM (TC50) | 48 h | [3][10][11] |
| Trypanosoma brucei (bloodstream form) | Growth Inhibition | 48 nM / 50 nM | - | [2][3][5] |
| Trypanosoma brucei (procyclic form) | Growth Inhibition | 550 nM | - | [2][3][5] |
| Influenza A and B viruses | Plaque Formation Assay | 0.22 - 2.21 µM (EC50) | - | [7][10][13] |
| Influenza Virus (mini-genome assay) | Polymerase Inhibition | 0.5 ± 0.1 µM (EC50) | - | [7] |
| Leishmania major (promastigotes & amastigotes) | Growth Inhibition | 0.01 - 2.37 µM (EC50) | - | [10] |
| Plasmodium falciparum | Growth Inhibition | 0.01 - 2.37 µM (EC50) | - | [10] |
| Trypanosoma cruzi | Growth Inhibition | 39 µM (EC50) | - | [10] |
| MCF-7 (human breast cancer) | Proliferation Inhibition | - | - | [14] |
| PC3 (prostate adenocarcinoma) | Proliferation Inhibition | - | - | [15] |
| Madin-Darby Canine Kidney (MDCK) | Cytotoxicity | 21.3 ± 0.8 µM (CC50) | 48 h | [8] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of Aurora B kinase, a key component of the chromosomal passenger complex (CPC). This inhibition disrupts the CPC's function in correcting erroneous kinetochore-microtubule attachments and maintaining the spindle assembly checkpoint (SAC).
Experimental Protocols
In Vitro Aurora B Kinase Assay
This protocol is adapted from methodologies described in the literature to determine the in vitro inhibitory activity of Hesperadin on Aurora B kinase.[3][5]
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell lysis buffer (e.g., 50 mM NaCl containing buffer)
-
Antibody against Aurora B (e.g., anti-AIM-1)
-
Protein A/G beads
-
Kinase buffer (20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10 mM NaF)
-
Histone H3 (substrate)
-
ATP and [γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
SDS-PAGE reagents and equipment
-
Phosphorimager or X-ray film
Procedure:
-
Prepare Mitotic Cell Lysate: Synchronize HeLa cells in mitosis (e.g., using nocodazole) and lyse the cells.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Aurora B antibody coupled to Protein A/G beads to immunoprecipitate the kinase.
-
Wash: Wash the beads extensively with lysis buffer and then with kinase buffer to remove non-specific proteins.
-
Kinase Reaction: Set up the kinase reaction in kinase buffer containing the immunoprecipitated Aurora B, Histone H3, a mixture of cold ATP and [γ-³²P]ATP, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled (phosphorylated) Histone H3.
-
Analysis: Quantify the band intensities to determine the extent of inhibition at each Hesperadin concentration and calculate the IC50 value.
Cell Proliferation/Cytotoxicity Assay
This protocol outlines a general method to assess the effect of Hesperadin on cell viability and proliferation, such as the MTT assay.[3]
Materials:
-
Cancer cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or TC50 value.
Immunofluorescence Staining for Mitotic Defects
This protocol allows for the visualization of Hesperadin-induced cellular phenotypes, such as defects in chromosome alignment and spindle formation.[16][17]
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-phospho-Histone H3 (Ser10))
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and for the appropriate time to induce mitotic arrest or defects.
-
Fixation and Permeabilization: Fix the cells and then permeabilize them to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Staining: Incubate with primary antibodies, followed by incubation with fluorescently labeled secondary antibodies.
-
Counterstaining: Stain the DNA with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Analyze for mitotic phenotypes such as misaligned chromosomes, multipolar spindles, and changes in phospho-histone H3 levels.
Conclusion
This compound is a valuable tool for studying the intricate processes of mitosis, specifically the roles of Aurora B kinase. Its potent and relatively specific inhibitory activity allows for the dissection of key mitotic events. The data and protocols presented in this guide provide a solid foundation for researchers utilizing this compound in their investigations into cell cycle control and for those exploring its potential as a therapeutic agent. As with any small molecule inhibitor, it is crucial to consider potential off-target effects, particularly at higher concentrations, and to interpret experimental results within the context of appropriate controls.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Genomics Approach Leads to the Identification of Hesperadin, an Aurora B Kinase Inhibitor, as a Broad-Spectrum Influenza Antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hesperadin - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. medkoo.com [medkoo.com]
- 13. This compound | Aurora Kinase Inhibitors: R&D Systems [rndsystems.com]
- 14. ahajournals.org [ahajournals.org]
- 15. [Effect of the pharmacological agent hesperadin on breast and prostate tumor cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Hesperadin Hydrochloride: An In-Depth Technical Guide on its Impact on Chromosome Alignment and Segregation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of Hesperadin hydrochloride, a small molecule inhibitor of Aurora B kinase. It details the compound's mechanism of action, its profound effects on the mitotic processes of chromosome alignment and segregation, and the experimental methodologies used to elucidate these functions.
Executive Summary
Proper chromosome segregation during mitosis is fundamental for maintaining genomic stability. The Aurora B kinase, a key component of the chromosomal passenger complex (CPC), plays a critical role in ensuring the fidelity of this process. It acts as a central regulator, correcting improper kinetochore-microtubule attachments and upholding the spindle assembly checkpoint (SAC). Hesperadin has been identified as a potent and specific inhibitor of Aurora B kinase, making it an invaluable tool for studying mitotic regulation and a potential lead for anti-cancer therapeutics.[1][2][3] This guide synthesizes the current understanding of Hesperadin's effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction: Aurora B Kinase and Mitotic Fidelity
The segregation of sister chromatids is a tightly regulated process that relies on the bipolar attachment of chromosomes to the mitotic spindle.[1] The Aurora kinase family (A, B, and C) are evolutionarily conserved serine/threonine kinases that are essential for mitotic progression.[2] Aurora B is particularly crucial, localizing to the centromeres during early mitosis and relocating to the central spindle during anaphase.[4] Its primary functions include:
-
Correction of Kinetochore-Microtubule Attachments: Aurora B destabilizes incorrect attachments, such as syntelic (both sister kinetochores attached to the same spindle pole) or merotelic attachments, by phosphorylating key kinetochore substrates.[1][2] This "error correction" mechanism is essential to give chromosomes the opportunity to achieve stable, bipolar (amphitelic) orientation.[2]
-
Spindle Assembly Checkpoint (SAC) Signaling: The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are properly attached to the spindle.[2][5] Aurora B is required to generate the "wait anaphase" signal at unattached or improperly attached kinetochores, which is necessary to maintain the mitotic arrest.[1][3]
Disruption of Aurora B function leads to severe mitotic defects, including chromosome misalignment, premature anaphase entry, failed cytokinesis, and the generation of polyploid cells.[2][4]
This compound: A Potent Aurora B Kinase Inhibitor
Hesperadin is a small molecule indolinone that acts as an ATP-competitive inhibitor of Aurora kinases, with a marked specificity for Aurora B.[6][7][8] Its ability to rapidly and reversibly inhibit Aurora B function in living cells has made it a cornerstone for dissecting the complexities of mitosis.[2] By inhibiting Aurora B, Hesperadin effectively phenocopies the effects of Aurora B depletion, causing cells to enter anaphase with numerous monooriented chromosomes, overriding the SAC, and ultimately leading to severe chromosome segregation errors.[1][3][5]
Mechanism of Action and Cellular Consequences
Hesperadin exerts its effects by directly inhibiting the kinase activity of Aurora B. This leads to a cascade of cellular events that compromise mitotic fidelity.
Disruption of the Aurora B Signaling Pathway
The primary mechanism of Hesperadin is the inhibition of Aurora B's phosphotransferase activity.[2] This prevents the phosphorylation of critical downstream substrates, including histone H3 at serine 10 (a hallmark of mitosis) and various kinetochore proteins involved in error correction and SAC signaling.[5][9] The inhibition of this pathway is the root cause of the observed defects in chromosome alignment and segregation.[1]
Figure 1. Hesperadin's disruption of the Aurora B signaling pathway.
Phenotypic Consequences
Treatment of cells with Hesperadin results in a distinct and severe mitotic phenotype:
-
Chromosome Alignment Failure: Cells treated with Hesperadin fail to align all chromosomes at the metaphase plate. Many chromosomes remain monooriented, often with syntelic attachments to a single spindle pole.[1][2]
-
Spindle Assembly Checkpoint Override: Despite the presence of numerous mal-oriented chromosomes, Hesperadin-treated cells do not sustain a mitotic arrest.[2] They prematurely exit mitosis and enter anaphase, a hallmark of SAC failure.[3][5] This effect is particularly rapid in cells arrested with microtubule-stabilizing (Taxol) or kinesin-inhibiting (Monastrol) agents.[1]
-
Chromosome Mis-segregation and Polyploidy: The combination of alignment defects and a compromised SAC leads to catastrophic errors in chromosome segregation during anaphase.[9] This often results in failed cytokinesis and the formation of large, polyploid cells with irregular nuclei.[2][4]
Figure 2. Logical cascade of Hesperadin's cellular effects.
Quantitative Data Summary
The effects of Hesperadin have been quantified across various biochemical and cell-based assays.
| Parameter | Value | Cell Line / System | Citation |
| IC₅₀ (Aurora B Kinase Activity) | ~250 nM | In vitro (immunoprecipitated human Aurora B) | [2][10][11][12] |
| IC₅₀ (Histone H3-Ser10 Phosphorylation) | 40 nM | Trypanosoma brucei (in vitro) | [8][11] |
| Effective Concentration (Mitotic H3-Ser10 Phosphorylation Loss) | 20 - 100 nM | HeLa Cells | [2] |
| Effective Concentration (Proliferation Arrest & Polyploidy) | 50 nM | HeLa Cells | [2][5] |
| Time to Override Mitotic Arrest (Taxol or Monastrol) | < 1 hour | HeLa Cells | [1][2][3] |
| Time to Override Mitotic Arrest (Nocodazole) | 3 - 5 hours | HeLa Cells | [1][2][3] |
Table 1. Quantitative effects of Hesperadin on biochemical and cellular processes.
Detailed Experimental Protocols
The characterization of Hesperadin's effects relies on a combination of biochemical, molecular, and cell imaging techniques.
In Vitro Aurora B Kinase Assay
This protocol is used to determine the direct inhibitory effect of Hesperadin on Aurora B's enzymatic activity.
-
Immunoprecipitation of Aurora B: Mitotic HeLa cell extracts are prepared by lysing cells arrested in mitosis (e.g., with nocodazole).[12] The lysate is incubated with an anti-Aurora B antibody coupled to protein A/G beads to isolate the kinase.[9]
-
Kinase Reaction: The immunoprecipitated Aurora B is washed and incubated in a kinase buffer containing a substrate (e.g., recombinant Histone H3), ATP (spiked with γ-³²P-ATP), and varying concentrations of Hesperadin (or DMSO as a vehicle control).[9]
-
Analysis: The reaction is stopped, and the products are resolved by SDS-PAGE. The gel is dried, and the incorporation of ³²P into the histone H3 substrate is quantified using autoradiography or phosphorimaging.
-
IC₅₀ Determination: The kinase activity at each Hesperadin concentration is normalized to the control, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.[2]
Immunofluorescence Microscopy for Cellular Phenotypes
This method visualizes the effects of Hesperadin on chromosome alignment, spindle formation, and the localization of key mitotic proteins.
-
Cell Culture and Treatment: HeLa cells are grown on glass coverslips. Logarithmically growing cells are treated with a specific concentration of Hesperadin (e.g., 100 nM) or DMSO for a set period (e.g., 12-16 hours).[9]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.
-
Immunostaining: Coverslips are incubated with primary antibodies against targets of interest (e.g., anti-α-tubulin for microtubules, anti-phospho-Histone H3 (Ser10) to assess Aurora B activity).[9] This is followed by incubation with species-specific secondary antibodies conjugated to fluorophores (e.g., Alexa Fluor 488, 594).
-
DNA Staining and Mounting: DNA is counterstained with DAPI or Hoechst 33342.[9] The coverslips are then mounted onto microscope slides.
-
Imaging: Images are acquired using a fluorescence or confocal microscope. Z-stacks are often captured to analyze the three-dimensional organization of the mitotic spindle and chromosomes.
Live-Cell Imaging
This protocol allows for the direct observation of mitotic dynamics in the presence of Hesperadin.
-
Cell Line Preparation: A stable cell line expressing fluorescently tagged proteins, such as H2B-GFP (to visualize chromosomes) and α-tubulin-mCherry (to visualize the spindle), is used.
-
Culture and Treatment: Cells are plated in glass-bottom dishes suitable for live imaging. The growth medium is replaced with imaging medium containing Hesperadin or DMSO just prior to imaging.[2]
-
Time-Lapse Microscopy: The dish is placed in a heated, CO₂-controlled chamber on the microscope stage. Time-lapse images (capturing both fluorescent channels and DIC/phase contrast) are acquired every 2-5 minutes for several hours to track cells as they enter and progress through mitosis.[2]
-
Analysis: The resulting movies are analyzed to determine the duration of mitosis (from nuclear envelope breakdown to anaphase onset), observe chromosome movements, and score for segregation errors.[2]
Figure 3. Experimental workflow for analyzing Hesperadin's effects.
Conclusion and Future Directions
This compound is a powerful chemical probe that has been instrumental in defining the role of Aurora B kinase in chromosome alignment and segregation.[1] Its ability to induce specific mitotic failures—namely, the stabilization of syntelic attachments and the overriding of the spindle assembly checkpoint—provides a clear picture of Aurora B's function as a master regulator of mitotic fidelity.[2] For drug development professionals, the pronounced effects of Aurora B inhibition on cell division highlight this kinase as a compelling target for oncology. The induction of massive chromosome mis-segregation is a potent mechanism for killing rapidly dividing cancer cells.[13] Future research may focus on leveraging the insights gained from Hesperadin to develop next-generation Aurora B inhibitors with improved pharmacokinetic properties and therapeutic windows, and to explore synergistic combinations with other anti-mitotic agents or checkpoint inhibitors.
References
- 1. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rupress.org [rupress.org]
- 6. Hesperadin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. b-interleukin-ii-44-56.com [b-interleukin-ii-44-56.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 13. hubrecht.eu [hubrecht.eu]
Preliminary Studies on Hesperadin Hydrochloride in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on Hesperadin hydrochloride, a potent small molecule inhibitor, and its effects on various cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
This compound is a synthetic indolinone derivative that has been identified as an ATP-competitive inhibitor of Aurora kinases, particularly Aurora B kinase.[1][2][3][4][5] Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression in various cancers has made them a compelling target for anti-cancer drug development. Hesperadin's ability to disrupt mitotic progression by inhibiting Aurora B kinase leads to mitotic defects and ultimately, cell death in cancer cells, highlighting its potential as a therapeutic agent.[1][4][6][7]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and cytotoxic concentrations (TC50) of Hesperadin in various assays and cancer cell lines.
| Target/Assay | Cell Line/System | IC50/TC50 | Reference(s) |
| Enzymatic Assays | |||
| Aurora B Kinase (human) | Cell-free | 250 nM | [2][3][4][5][6] |
| TbAUK1 (Trypanosoma brucei) | Cell-free | 40 nM | [3][6] |
| CaMKII-δ | Cell-free | 65 nM | [8] |
| Cell-Based Assays | |||
| Growth Inhibition | Trypanosoma brucei (BF) | 48 nM, 50 nM | [2][3][6] |
| Growth Inhibition | Trypanosoma brucei (PF) | 550 nM | [2][3][6] |
| Cytotoxicity (MTT Assay) | HepG2 (Liver Cancer) | 200 nM (0.2 µM) | [6] |
| Proliferation Inhibition | HeLa (Cervical Cancer) | 35 - 43 nM (analogs) | [9] |
| Proliferation Inhibition | Miapaca-2 (Pancreatic) | 50 - 100 nM | [4] |
| Proliferation Inhibition | BxPC-3 (Pancreatic) | 50 - 100 nM | [4] |
BF: Bloodstream Forms, PF: Procyclic Forms
Core Signaling Pathway: Aurora B Kinase Inhibition
Hesperadin primarily exerts its anti-cancer effects by inhibiting the Aurora B kinase signaling pathway, which is essential for proper chromosome segregation and cytokinesis during mitosis.
References
- 1. Hesperadin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. [Effect of the pharmacological agent hesperadin on breast and prostate tumor cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
Hesperadin Hydrochloride: A Technical Guide to its Potential as a Broad-Spectrum Antiviral Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperadin hydrochloride, a potent and selective inhibitor of Aurora B kinase, has emerged as a promising candidate for broad-spectrum antiviral therapy. This technical guide provides a comprehensive overview of the current understanding of Hesperadin's antiviral properties, with a primary focus on its well-documented efficacy against influenza A and B viruses, including oseltamivir-resistant strains. This document details its mechanism of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and presents a visual representation of the implicated signaling pathway. The information herein is intended to facilitate further research and development of this compound as a novel host-targeted antiviral agent.
Introduction
The emergence of drug-resistant viral strains and the constant threat of novel pandemic viruses necessitate the development of new antiviral strategies. Targeting host cellular factors that are essential for viral replication represents a promising approach to developing broad-spectrum antivirals with a higher barrier to resistance. Hesperadin, an ATP-competitive inhibitor of Aurora B kinase, has been identified through chemical genomics screening as a potent inhibitor of influenza virus replication[1]. Its mechanism, which involves the disruption of a key host-cell process, suggests potential efficacy against a wider range of pathogens. This guide synthesizes the available preclinical data on this compound's antiviral activity.
Mechanism of Action: Inhibition of Aurora B Kinase
Hesperadin's primary molecular target is Aurora B kinase, a crucial serine/threonine kinase involved in cell cycle regulation, specifically in chromosome segregation and cytokinesis[1][2][3]. By inhibiting Aurora B kinase, Hesperadin disrupts the phosphorylation of its substrates, which has downstream effects on cellular processes that are co-opted by viruses for their own replication.
In the context of influenza virus infection, the inhibition of Aurora B kinase by Hesperadin has been shown to interfere with the early stages of the viral life cycle, subsequent to viral entry into the host cell[1][4][5]. The key mechanistic steps are:
-
Delayed Nuclear Entry of Viral Ribonucleoprotein (vRNP) Complex: Hesperadin treatment has been observed to delay the transport of the viral NP protein into the nucleus[1]. The vRNP complex, consisting of viral RNA, nucleoprotein (NP), and the viral polymerase complex, is essential for viral genome transcription and replication within the host cell nucleus.
-
Inhibition of Viral RNA Transcription and Translation: As a consequence of the impaired nuclear import of the vRNP complex, the synthesis of viral RNA is significantly reduced[1][5]. This, in turn, leads to a decrease in the translation of viral proteins.
-
Reduced Viral Protein Synthesis: Experimental evidence confirms that Hesperadin treatment leads to a reduction in the synthesis of key viral proteins, such as NP and M1[1].
This host-oriented mechanism of action makes Hesperadin a compelling candidate for further investigation against other viruses that may rely on similar host cell pathways for their replication.
Quantitative Data Summary
The antiviral and cytotoxic properties of Hesperadin have been quantified in several in vitro studies. The following tables summarize the key findings.
| Parameter | Value | Cell Line | Virus Strain(s) | Reference |
| EC₅₀ (Plaque Assay) | 0.22 - 2.21 µM | MDCK | Various Influenza A & B | [1] |
| EC₅₀ (Minigenome Assay) | 0.5 ± 0.1 µM | - | Influenza A/WSN/33 | [1] |
Table 1: Antiviral Efficacy of Hesperadin
| Parameter | Value | Cell Line | Incubation Time | Reference |
| CC₅₀ (Neutral Red Uptake) | 21.3 ± 0.8 µM | MDCK | 48 hours | [1] |
| CC₅₀ (MTT Assay) | 0.2 µM | HepG2 | 48 hours | [1][6] |
Table 2: Cytotoxicity of Hesperadin
| Parameter | Value | Kinase | Reference |
| IC₅₀ | 250 nM | Aurora B | [1][2][6][7][8][9] |
| IC₅₀ | 40 nM | Trypanosoma brucei Aurora kinase-1 (TbAUK1) | [7] |
Table 3: Kinase Inhibitory Activity of Hesperadin
| Virus Strain | Hesperadin Concentration | Time Post-Infection | Viral Titer Reduction (log₁₀ units) | Reference |
| A/Washington/39/2009 (H1N1, oseltamivir-resistant) | 3 µM | 12 hours | 2.3 | [1][4] |
| A/Washington/39/2009 (H1N1, oseltamivir-resistant) | 10 µM | 12 hours | 3.2 | [1][4] |
| A/Washington/39/2009 (H1N1, oseltamivir-resistant) | 3 µM | 24 hours | 1.6 | [1][4] |
| A/Washington/39/2009 (H1N1, oseltamivir-resistant) | 10 µM | 24 hours | 2.8 | [1][4] |
| B/Wisconsin/1/2010 (Yamagata) | 3 µM / 10 µM | 12 and 24 hours | > 2 | [1][4] |
Table 4: Viral Titer Reduction by Hesperadin
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments cited in the literature on Hesperadin's antiviral activity.
Plaque Reduction Assay
This assay is used to determine the effective concentration of Hesperadin that inhibits viral replication.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus research[1].
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 0.5% BSA and 1 µg/ml TPCK-trypsin). The highest concentration should be below the cytotoxic level (e.g., 10 µM)[1].
-
Infect the confluent cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x MEM containing 1% low-melting-point agarose and the corresponding concentrations of Hesperadin.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize and count the plaques.
-
The 50% effective concentration (EC₅₀) is calculated by determining the concentration of Hesperadin that reduces the number of plaques by 50% compared to the untreated virus control.
-
Cytotoxicity Assay (Neutral Red Uptake)
This assay determines the concentration of Hesperadin that is toxic to the host cells.
-
Cell Line: MDCK cells[1].
-
Procedure:
-
Seed MDCK cells in 96-well plates and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells and incubate for 48 hours at 37°C[1].
-
Remove the medium and add a medium containing neutral red dye. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Wash the cells to remove excess dye.
-
Add a destaining solution (e.g., 50% ethanol, 1% acetic acid) to lyse the cells and release the incorporated dye.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of Hesperadin that reduces cell viability by 50% compared to the untreated control cells[1].
-
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by Hesperadin.
-
Procedure:
-
MDCK cells are seeded in plates and grown to confluence.
-
Hesperadin is added at different time intervals relative to the time of viral infection:
-
Pre-treatment: Added to the cells for a period (e.g., -24h to -2h or -12h to -2h) and then removed before infection[4].
-
Co-treatment (Attachment/Entry): Added during the viral adsorption period (e.g., -2h to 0h)[4].
-
Post-treatment: Added at various time points after infection (e.g., 0h, 2h, 4h, 6h, 8h post-infection)[4].
-
-
The viral supernatant is collected at a fixed time point after infection (e.g., 12 hours)[4].
-
The viral titer in the supernatant is quantified using a plaque assay.
-
By comparing the reduction in viral titer at different time points of drug addition, the specific stage of viral replication targeted by the compound can be inferred. Studies show Hesperadin is effective post-viral entry[1][4][5].
-
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Hesperadin's mechanism of action against influenza virus.
Caption: Experimental workflow for Hesperadin's antiviral assessment.
Synergistic Potential
An important aspect of Hesperadin's therapeutic potential is its ability to act synergistically with existing antiviral drugs. Combination therapy with oseltamivir, a neuraminidase inhibitor, has shown synergistic effects in reducing influenza virus replication[1][10]. This suggests that Hesperadin could be used in combination regimens to enhance efficacy and potentially delay the development of resistance to current antiviral treatments.
Future Directions
While the current data strongly support the potential of this compound as an anti-influenza therapeutic, further research is warranted in several areas:
-
Broad-Spectrum Activity: Investigating the efficacy of Hesperadin against other viral families that may depend on Aurora B kinase for their replication.
-
In Vivo Studies: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. The maximum tolerated dose needs to be established[4][5].
-
Resistance Studies: Performing serial passage experiments to assess the potential for viruses to develop resistance to Hesperadin.
-
Off-Target Effects: While Aurora B kinase is the primary target, further investigation into potential off-target effects on other kinases is necessary to fully understand the compound's safety and mechanism of action[1].
Conclusion
This compound represents a promising host-targeted antiviral candidate with a well-defined mechanism of action against influenza viruses. Its ability to inhibit the host factor Aurora B kinase disrupts a critical step in the viral replication cycle, leading to potent antiviral activity against both influenza A and B strains, including those resistant to current therapies. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to advance the study of Hesperadin as a next-generation antiviral therapeutic. The potential for broad-spectrum activity and synergistic effects with existing drugs further highlights its importance in the ongoing search for novel antiviral strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. glpbio.com [glpbio.com]
- 3. Hesperadin - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemical Genomics Approach Leads to the Identification of Hesperadin, an Aurora B Kinase Inhibitor, as a Broad-Spectrum Influenza Antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Early Research on Hesperadin Hydrochloride and Hesperidin Against Parasitic Diseases: A Technical Guide
Introduction
Early investigations into novel anti-parasitic agents have explored a variety of chemical compounds. Among these, Hesperadin, an Aurora kinase inhibitor, and Hesperidin, a naturally occurring flavonoid, have been the subject of preliminary research for their potential efficacy against several parasitic organisms. It is important to distinguish between these two compounds, as they have distinct mechanisms of action and have been studied in different parasitic contexts. This technical guide provides an in-depth overview of the early research on both Hesperadin (often available as Hesperadin hydrochloride) and Hesperidin in the context of parasitic diseases, with a focus on quantitative data, experimental methodologies, and the cellular pathways they influence.
Hesperadin: An Aurora Kinase Inhibitor with Anti-protozoal Activity
Hesperadin is a small molecule that has been identified as an inhibitor of Aurora kinases, which are crucial for cell division (mitosis).[1] Its potential as an anti-parasitic agent stems from its ability to disrupt the proliferation of rapidly dividing parasitic protozoa.
Quantitative Data on Hesperadin Efficacy
The following table summarizes the in vitro efficacy of Hesperadin against various parasitic protozoa as reported in early studies.
| Parasite Species | Form | Metric | Value | Reference |
| Plasmodium falciparum (3D7 clone) | Asexual blood stage | IC50 | ~50 nM (0.05 µM) | [2] |
| Trypanosoma brucei | Bloodstream form (BF) | IC50 | 48 nM | [3][4] |
| Trypanosoma brucei | Procyclic form (PF) | IC50 | 550 nM | [3][4] |
| Trypanosoma brucei (TbAUK1) | Recombinant enzyme | IC50 | 40 nM | [3][4] |
Experimental Protocols
In vitro cultivation and drug sensitivity assay for Plasmodium falciparum [2]
-
Parasite Synchronization: P. falciparum cultures were synchronized at the G1/S transition point using a polyamine depletion method to achieve a synchronicity of over 95% within a 3-4 hour age window.
-
Drug Treatment: Synchronized parasites were released from the cell cycle block in the presence of 0.5 µM Hesperadin (10x the IC50 for the 3D7 clone).
-
Analysis: The parasite cultures were monitored for 48 hours, with samples taken at 6-hour intervals to analyze parasitemia, nuclear morphology, and cell cycle stage using confocal microscopy and flow cytometry.
In vitro kinase assay for Trypanosoma brucei Aurora kinase-1 (TbAUK1) [3]
-
Objective: To determine the inhibitory effect of Hesperadin on the enzymatic activity of TbAUK1.
-
Methodology: The assay measured the phosphorylation of recombinant trypanosome histone H3 by TbAUK1 in the presence of varying concentrations of Hesperadin.
-
Endpoint: The IC50 value was determined as the concentration of Hesperadin required to inhibit 50% of the kinase activity.
Cell growth inhibition assay for Trypanosoma brucei [3]
-
Cell Lines: The study utilized infectious bloodstream forms (BF) and insect stage procyclic forms (PF) of T. brucei.
-
Methodology: Cultured parasites were exposed to a range of Hesperadin concentrations.
-
Endpoint: Cell growth inhibition was measured, and the IC50 value was calculated for both parasite forms.
Signaling Pathways and Mechanism of Action
Hesperadin's primary mechanism of action against parasites is the inhibition of Aurora kinases, which are essential for mitotic progression. In Plasmodium falciparum, Hesperadin treatment blocks nuclear division.[2] Research has also revealed a functional interaction between Aurora kinase (PfArk1) and another kinase, PfNek1.[2] Loss of PfNek1 catalytic activity was found to confer resistance to Hesperadin, suggesting an epistatic interaction between these two kinases in the parasite's mitotic pathway.[2]
Caption: Hesperadin's inhibitory action on PfArk1 and its interaction with PfNek1, leading to the disruption of mitosis in P. falciparum.
Hesperidin: A Citrus Flavonoid with Anti-helminthic and Anti-protozoal Properties
Hesperidin is a flavanone glycoside abundant in citrus fruits and has been investigated for a range of pharmacological activities, including anti-parasitic effects.[5][6]
Quantitative Data on Hesperidin Efficacy
The following tables summarize the in vitro and in vivo efficacy of Hesperidin against Schistosoma mansoni and Leishmania donovani.
Table 1: Efficacy of Hesperidin against Schistosoma mansoni [5]
| Assay Type | Concentration/Dose | Parameter | Result |
| In vitro | 200 µg/ml | Mortality of adult worms | 100% within 72 hours |
| In vitro | 100 µg/ml | Mortality of adult worms | 10% after 144 hours |
| In vitro | 50 µg/ml | Mortality of adult worms | 0% after 144 hours |
| In vivo | 600 mg/kg body weight | Reduction in male worms | 50% |
| In vivo | 600 mg/kg body weight | Reduction in female worms | 45.2% |
| In vivo | 600 mg/kg body weight | Reduction in worm pairs | 50% |
| In vivo | 600 mg/kg body weight | Reduction in total worm burden | 47.5% |
| In vivo | 600 mg/kg body weight | Reduction in liver eggs/g tissue | 41.5% |
| In vivo | 600 mg/kg body weight | Reduction in intestine eggs/g tissue | 63.7% |
| In vivo | 600 mg/kg body weight | Reduction in combined liver/intestinal eggs | 58.6% |
Table 2: Efficacy of Hesperidin against Leishmania donovani [6]
| Assay Type | Metric | Value |
| In vitro (promastigotes) | IC50 | 1.019 ± 0.116 mM |
| In vitro (intracellular amastigotes) | IC50 | 0.2858 ± 0.01398 mM |
| In vitro (2.0 mM) | ROS positive parasites | 96.9% |
| In vitro (2.0 mM) | Apoptotic parasites | 96.9% |
Experimental Protocols
In vitro schistosomicidal assay for Schistosoma mansoni [5]
-
Methodology: Adult worms of S. mansoni were incubated in vitro with different concentrations of hesperidin (50, 100, and 200 µg/ml).
-
Endpoint: Worm mortality and tegumental alterations were observed over a period of 144 hours.
In vivo schistosomicidal assay in a mouse model [5]
-
Animal Model: Mice infected with S. mansoni.
-
Treatment: Infected mice were treated with 600 mg/kg body weight of hesperidin.
-
Analysis: The reduction in worm burden (males, females, pairs, and total) and the number of eggs per gram of liver and intestinal tissue were determined.
In vitro anti-leishmanial activity assay [6]
-
Methodology: The study evaluated the effect of hesperidin on the growth and proliferation of Leishmania donovani promastigotes and intracellular amastigotes.
-
Endpoint: The IC50 values were calculated for both parasite stages.
Reactive Oxygen Species (ROS) and Apoptosis Assays in Leishmania donovani [6]
-
ROS Detection: Hesperidin-treated parasites were stained with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect the generation of reactive oxygen species.
-
Apoptosis Detection: Annexin V/PI staining was used to quantify the percentage of apoptotic parasites following hesperidin treatment.
-
Analysis: Both assays were analyzed using flow cytometry.
Signaling Pathways and Mechanism of Action
The anti-leishmanial activity of hesperidin is linked to its ability to induce oxidative stress and apoptosis in the parasite.[6] Hesperidin treatment leads to a dose-dependent increase in reactive oxygen species (ROS) within the parasites.[6] This accumulation of ROS is believed to trigger an apoptosis-like cell death pathway.[6] Furthermore, in silico studies suggest that hesperidin may inhibit a key enzyme in the parasite's ergosterol biosynthesis pathway, sterol C-24 reductase, which is a unique and important drug target in Leishmania donovani.[6]
Caption: Proposed mechanism of Hesperidin against Leishmania donovani, involving ROS induction, apoptosis, and potential inhibition of sterol biosynthesis.
Early research highlights the potential of both Hesperadin and Hesperidin as starting points for the development of novel anti-parasitic therapies. Hesperadin demonstrates potent activity against protozoan parasites by targeting cell division, a fundamental process for parasite proliferation. Hesperidin, a natural product, exhibits efficacy against both protozoa and helminths through mechanisms that include the induction of oxidative stress and apoptosis. The detailed quantitative data and experimental protocols presented in this guide offer a foundation for further research and development in this area. Future studies are warranted to optimize the efficacy, understand the precise molecular interactions, and evaluate the in vivo safety and pharmacokinetic profiles of these compounds and their derivatives.
References
- 1. Hesperadin - Wikipedia [en.wikipedia.org]
- 2. Human Aurora kinase inhibitor Hesperadin reveals epistatic interaction between Plasmodium falciparum PfArk1 and PfNek1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 5. In vitro and in vivo effects of hesperidin treatment on adult worms of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hesperidin Targets Leishmania donovani Sterol C-24 Reductase to Fight against Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Hesperadin Hydrochloride: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of Hesperadin hydrochloride, a potent and selective inhibitor of Aurora B kinase, in cell culture. The protocols outlined below are intended to guide researchers in studying the effects of Aurora B inhibition on mitosis, cell cycle progression, and related signaling pathways.
Introduction
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Aurora B kinase, a key regulator of mitotic events.[1][2] Inhibition of Aurora B by Hesperadin disrupts critical processes such as chromosome condensation, kinetochore-microtubule attachments, and cytokinesis, leading to mitotic arrest, polyploidy, and eventual cell death in proliferating cells.[3][4] These characteristics make Hesperadin a valuable tool for cancer research and drug development.
Mechanism of Action
This compound is an ATP-competitive indolone inhibitor of Aurora A and B kinases, with a higher selectivity for Aurora B.[1][2] The primary cellular effect of Hesperadin is the inhibition of Aurora B's kinase activity, which is essential for the phosphorylation of several key mitotic proteins, including histone H3 at serine 10 (H3S10).[3][5] This inhibition leads to defects in chromosome alignment and segregation.[4][6] Specifically, Hesperadin treatment can cause cells to enter anaphase with monooriented chromosomes, where both sister kinetochores are attached to a single spindle pole (syntelic attachment).[4][6] This ultimately disrupts the spindle assembly checkpoint and can lead to the generation of polyploid cells.[3]
Data Presentation
Table 1: In Vitro IC50 Values for Hesperadin
| Target | IC50 Value | Cell Line/System | Reference |
| Aurora B Kinase | 250 nM | Cell-free assay | [1][2] |
| TbAUK1 (Trypanosoma brucei) | 40 nM | Cell-free assay | [7] |
| Bloodstream form T. brucei | 50 nM | Cell-based assay | [7] |
| Procyclic form T. brucei | 550 nM | Cell-based assay | [7] |
| HepG2 | 0.2 µM (TC50) | Cell-based MTT assay (48h) | [3] |
Table 2: Effective Concentrations of Hesperadin in Cell Culture
| Cell Line | Application | Concentration Range | Treatment Duration | Observed Effect | Reference | | --- | --- | --- | --- | --- | | HeLa | Inhibition of Histone H3 (Ser10) Phosphorylation | 20 - 100 nM | 16 hours | Loss of mitotic p-H3S10 signal |[3][8] | | HeLa | Induction of Polyploidy | 50 nM | 6 days | Increased cell diameter and DNA content (up to 32C) |[3] | | HeLa | Mitotic Arrest Override | 100 nM | < 1 hour | Override of taxol- or monastrol-induced mitotic arrest |[3][6] | | HeLa | Chromosome Alignment Defects | 50 nM | Not specified | Defects in chromosome alignment and sister chromatid resolution |[4] | | PtK1 | Inhibition of Histone H3 (Ser10) Phosphorylation | 50 - 250 nM | Not specified | Reduced to absent p-H3S10 signal |[4] | | 10T1/2 | Inhibition of Histone H3 (Ser10) Phosphorylation | 200 nM | Not specified | Loss of mitotic p-H3S10 signal |[9] | | U2OS | Polyploidy Induction | Not specified | Not specified | Can be used as a model for polyploidy studies |[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to create a stock solution of 10 mM. Gentle warming at 37°C and/or vortexing can aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
Protocol 2: Cell Viability Assay (MTT/MTS)
This protocol is used to determine the cytotoxic effects of Hesperadin on a cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Hesperadin Treatment: Prepare serial dilutions of Hesperadin in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the Hesperadin-containing medium. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C. If using MTS, the formazan product is soluble and can be measured directly. Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Immunofluorescence Staining for Phospho-Histone H3 (Ser10)
This protocol allows for the visualization of the inhibition of Aurora B kinase activity by assessing the phosphorylation status of its substrate, histone H3.
-
Cell Culture and Treatment: Seed HeLa cells on sterile glass coverslips in a 24-well plate. Allow cells to adhere and grow to 60-70% confluency. Treat the cells with Hesperadin (e.g., 100 nM) or vehicle (DMSO) for 16 hours.[8]
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-histone H3 (Ser10) (e.g., rabbit anti-p-H3S10) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. A significant reduction in the p-H3S10 signal in Hesperadin-treated mitotic cells compared to control cells indicates inhibition of Aurora B.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Hesperadin on cell cycle progression and to quantify the induction of polyploidy.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) in 6-well plates. Treat the cells with the desired concentration of Hesperadin or vehicle for the appropriate duration (e.g., 24-72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle (G1, S, and G2/M). An increase in the population of cells with >4N DNA content is indicative of polyploidy.
Mandatory Visualizations
Caption: Aurora B Kinase Signaling Pathway and Inhibition by Hesperadin.
Caption: General Experimental Workflow for Hesperadin Treatment.
References
- 1. Hesperidin inhibits HeLa cell proliferation through apoptosis mediated by endoplasmic reticulum stress pathways and cell cycle arrest | springermedizin.de [springermedizin.de]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleck.co.jp [selleck.co.jp]
- 6. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Induction of polyploidy by nuclear fusion mechanism upon decreased expression of the nuclear envelope protein LAP2β in the human osteosarcoma cell line U2OS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Mitotic Defects Using Hesperadin Hydrochloride in Immunofluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the use of Hesperadin hydrochloride, a potent Aurora B kinase inhibitor, in immunofluorescence microscopy to study mitotic progression. Hesperadin disrupts key mitotic events, including chromosome alignment and the spindle assembly checkpoint, making it a valuable tool for cell cycle research.[1][2][3] This application note outlines the mechanism of action, provides quantitative data for effective concentrations, and offers a step-by-step protocol for cell culture, treatment, and immunofluorescent staining to visualize the cellular effects of Aurora B inhibition.
Mechanism of Action
Hesperadin is a small molecule inhibitor that targets the mitotic kinase Aurora B.[1][2] It functions by binding to the ATP-binding site of the kinase, thereby inhibiting its activity.[4][5] Aurora B is a critical component of the Chromosomal Passenger Complex (CPC), which plays a pivotal role in ensuring the fidelity of cell division.[6][7]
Key functions of Aurora B that are disrupted by Hesperadin include:
-
Correction of Kinetochore-Microtubule Attachments: Aurora B is essential for resolving incorrect attachments of chromosomes to the mitotic spindle, such as syntelic attachments (where both sister kinetochores attach to one spindle pole).[2][6] Inhibition by Hesperadin leads to an accumulation of such errors.[2][3]
-
Spindle Assembly Checkpoint (SAC): The SAC is a surveillance mechanism that prevents cells from entering anaphase until all chromosomes are properly attached to the spindle.[6] Hesperadin overrides this checkpoint, causing cells to enter anaphase prematurely, even in the presence of misaligned chromosomes.[1][2]
-
Histone H3 Phosphorylation: Aurora B directly phosphorylates Histone H3 at Serine 10 (H3-S10ph), a key event in mitotic chromosome condensation.[8] Treatment with Hesperadin leads to a significant reduction in this phosphorylation, which can be readily visualized by immunofluorescence.[2]
Quantitative Data for Hesperadin
The effective concentration of Hesperadin can vary between cell-free assays and cell-based applications. The following table summarizes key quantitative values reported in the literature.
| Parameter | Target / Cell Line | Value | Reference |
| IC₅₀ (Cell-Free) | Human Aurora B Kinase | 250 nM | [9][10] |
| IC₅₀ (Cell-Free) | T. brucei Aurora Kinase 1 (TbAUK1) | 40 nM | [9] |
| IC₅₀ (Cell Growth) | T. brucei (bloodstream form) | 48 nM | [9] |
| TC₅₀ (Cytotoxicity) | HepG2 cells (48h) | 0.2 µM (200 nM) | [9] |
| Effective Concentration | HeLa cells (loss of H3-S10ph) | 20 - 100 nM | [9][10] |
| Effective Concentration | HeLa cells (override taxol arrest) | 100 nM | [2][9] |
Experimental Protocol: Immunofluorescence Staining
This protocol provides a method to treat cultured adherent cells with Hesperadin and subsequently perform immunofluorescence to visualize its effects on mitotic markers like phosphorylated Histone H3 (Ser10) and α-tubulin.
-
Adherent cell line (e.g., HeLa, U2OS)
-
This compound (prepare stock in DMSO)
-
Cell culture medium and supplements
-
Glass coverslips (#1.5 thickness) and multi-well plates
-
Phosphate-Buffered Saline (PBS)[11]
-
Permeabilization Solution: 0.1-0.5% Triton™ X-100 in PBS[11][13]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[14]
-
Primary Antibodies (e.g., Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-α-tubulin)
-
Fluorophore-conjugated Secondary Antibodies (e.g., Alexa Fluor 488 anti-Rabbit, Alexa Fluor 594 anti-Mouse)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)[13]
-
Anti-fade mounting medium[11]
-
Cell Seeding:
-
Hesperadin Treatment:
-
Prepare working solutions of Hesperadin by diluting the stock in fresh culture medium. A final concentration of 100 nM is often effective.[2][9]
-
Prepare a vehicle control (e.g., DMSO) at the same final concentration as the Hesperadin-treated sample.
-
Aspirate the old medium from the cells and add the Hesperadin-containing or vehicle control medium.
-
Incubate for a desired period. For observing acute mitotic effects, 1-3 hours is typically sufficient.
-
-
Fixation:
-
Permeabilization & Blocking:
-
Antibody Incubation:
-
Dilute primary antibodies to their recommended concentrations in an antibody dilution buffer (e.g., 1% BSA in PBS).
-
Aspirate the blocking buffer and add the primary antibody solution to the coverslips.
-
Incubate for 2-3 hours at room temperature or overnight at 4°C in a humidified chamber.[11]
-
Wash the cells three times in PBS for 5 minutes each.[15]
-
Dilute the fluorophore-conjugated secondary antibodies in the antibody dilution buffer.
-
Add the secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.[11][15]
-
-
Staining and Mounting:
-
Wash three times in PBS for 5 minutes each, protected from light.[11]
-
During the final wash, DAPI can be included to counterstain the nuclei.[13]
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto glass slides using a drop of anti-fade mounting medium, ensuring no air bubbles are trapped.[12]
-
Seal the edges with nail polish and allow to dry. Store slides at 4°C, protected from light.[12]
-
Expected Results and Interpretation
Upon imaging, distinct differences should be observable between control and Hesperadin-treated cells.
-
Control Cells (DMSO): Mitotic cells should display condensed chromosomes neatly aligned at the metaphase plate with a well-formed bipolar spindle. Staining for phospho-Histone H3 (Ser10) should be bright and localized to the condensed chromosomes.
-
Hesperadin-Treated Cells (100 nM): Mitotic cells will likely exhibit severe defects. Expect to see chromosomes that are condensed but fail to align at the metaphase plate (monooriented chromosomes).[2] The spindle assembly checkpoint is often overridden, leading to cells proceeding into anaphase-like states with lagging chromosomes.[1][2] A key indicator of Hesperadin's activity is a dramatic reduction or complete absence of the phospho-Histone H3 (Ser10) signal in mitotic cells compared to the control.[2]
References
- 1. Hesperadin - Wikipedia [en.wikipedia.org]
- 2. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Aurora B activation by INCENP and inhibition by Hesperadin :: MPG.PuRe [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. arigobio.com [arigobio.com]
- 13. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 14. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 15. scbt.com [scbt.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Western Blot Analysis of Histone H3 Phosphorylation Following Hesperadin Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 phosphorylation is a critical post-translational modification intimately involved in chromosome condensation and segregation during mitosis.[1] One of the key enzymes responsible for this phosphorylation event at serine 10 (H3S10ph) is Aurora B kinase, a member of the chromosomal passenger complex.[2][3] Dysregulation of Aurora B kinase activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Hesperadin hydrochloride is a potent and selective small molecule inhibitor of Aurora B kinase.[4] By inhibiting Aurora B, Hesperadin disrupts the phosphorylation of histone H3, leading to defects in mitotic progression and providing a valuable tool for studying the intricacies of cell cycle control.[4] This document provides detailed protocols for the analysis of histone H3 phosphorylation in response to this compound treatment using Western blotting.
Signaling Pathway and Experimental Overview
This compound exerts its effect by directly inhibiting the kinase activity of Aurora B. This prevents the transfer of a phosphate group from ATP to serine 10 on the N-terminal tail of histone H3. The reduction in phosphorylated histone H3 (p-H3) can be effectively quantified using Western blot analysis, providing a reliable method to assess the cellular activity of Hesperadin and its impact on this crucial mitotic signaling pathway.
References
Application Notes: Hesperadin Hydrochloride for Cell Synchronization
Introduction
Hesperadin hydrochloride is a potent, cell-permeable small molecule inhibitor of Aurora kinases, with a particularly strong inhibitory effect on Aurora B kinase.[1][2][3] Aurora B is a key regulator of mitotic events, including chromosome condensation, kinetochore-microtubule attachment, and the spindle assembly checkpoint (SAC).[3][4] By inhibiting Aurora B, Hesperadin disrupts these processes, leading to defects in chromosome alignment and segregation.[3] This property makes this compound a valuable tool for cell biology research, particularly for synchronizing cells in mitosis. Treatment with Hesperadin can arrest cells in a state characteristic of mitotic checkpoint override, allowing for the study of specific cell cycle-dependent processes in a large population of cells.
Mechanism of Action
Hesperadin acts as an ATP-competitive inhibitor of Aurora B kinase.[2] The primary mechanism for cell cycle arrest involves the inhibition of Aurora B's kinase activity, which is crucial for the phosphorylation of several key mitotic proteins, including Histone H3 at Serine 10.[5] Inhibition of Aurora B by Hesperadin leads to:
-
Defective Kinetochore-Microtubule Attachments: Hesperadin prevents the correction of improper attachments (e.g., syntelic attachments where both sister kinetochores attach to one spindle pole).[3]
-
Spindle Assembly Checkpoint (SAC) Override: Aurora B is required to maintain the SAC signal in the presence of unattached kinetochores. Hesperadin treatment can override a mitotic arrest induced by agents like taxol or monastrol, forcing cells to enter anaphase prematurely despite misaligned chromosomes.[3][5][6]
-
Failed Cytokinesis: The disruption of mitotic progression often leads to failures in cytokinesis, resulting in the formation of polyploid cells.[4][5]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the specific experimental goal. The following table summarizes key quantitative data from in vitro studies.
| Cell Line | Assay Type | Concentration / IC50 | Incubation Time | Observed Effect |
| HeLa | Histone H3-Ser10 Phosphorylation | 20-100 nM | Not Specified | Induces loss of mitotic phosphorylation.[5] |
| HeLa | Mitotic Arrest Override | 100 nM | < 1 hour | Overrides mitotic arrest induced by taxol or monastrol.[3][5][6] |
| HeLa | Aurora B Kinase Assay (cell-free) | IC50 = 250 nM | Not Applicable | Potent inhibition of Aurora B kinase activity.[2][5] |
| HepG2 | Cytotoxicity Assay (MTT) | TC50 = 0.2 µM | 48 hours | Cytotoxicity against human HepG2 cells.[5] |
| T. brucei (bloodstream) | Cell Growth Inhibition | IC50 = 48-50 nM | Not Specified | Significantly inhibits cell growth.[2][5] |
| T. brucei (procyclic) | Cell Growth Inhibition | IC50 = 550 nM | Not Specified | Weakly inhibits cell growth.[2][5] |
Experimental Protocols
Protocol 1: Synchronization of HeLa Cells in Mitosis
This protocol describes a general method for enriching a population of HeLa cells in mitosis using this compound.
Materials:
-
This compound
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks or plates
-
Flow cytometer
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding:
-
Plate HeLa cells at a density that will result in 50-60% confluency at the time of treatment.
-
Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Hesperadin Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Hesperadin Treatment:
-
Dilute the Hesperadin stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 nM).
-
Remove the existing medium from the cells and replace it with the Hesperadin-containing medium.
-
Incubate the cells for a predetermined period (e.g., 6-12 hours). The optimal incubation time should be determined empirically for the specific cell line and experimental aim. This treatment will cause cells to enter mitosis but fail to properly align chromosomes, leading to an arrest or abnormal mitotic progression.
-
-
Cell Harvest and Fixation (for Flow Cytometry):
-
Collect both adherent and floating cells, as mitotic cells tend to detach.
-
Wash the cells with PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at 4°C for at least 30 minutes (or store at -20°C for later analysis).
-
-
Validation of Synchronization by Flow Cytometry:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A (e.g., 50 µg/mL PI and 200 µg/mL RNase A).[5]
-
Incubate at 37°C for 30 minutes in the dark.[5]
-
Analyze the DNA content by flow cytometry. A synchronized population will show a significant enrichment in the G2/M peak (4N DNA content) compared to an asynchronous control population.
-
Protocol 2: Mitotic Arrest Override Assay
This protocol is used to demonstrate Hesperadin's ability to override the spindle assembly checkpoint.
Procedure:
-
Induce Mitotic Arrest:
-
Seed HeLa cells as described in Protocol 1.
-
Treat the cells with a mitotic arresting agent such as taxol (10 µM) or monastrol (100 µM) for a sufficient time to induce a robust mitotic arrest (e.g., 12-16 hours).[6]
-
-
Hesperadin Treatment:
-
To the arrested cell population, add this compound to a final concentration of 100 nM without changing the medium.[6]
-
As a control, add an equivalent volume of DMSO to a parallel culture of arrested cells.
-
-
Analysis of Mitotic Exit:
-
Monitor the cells over time (e.g., every 30-60 minutes) for signs of anaphase onset and mitotic exit.[3][6]
-
This can be assessed by immunofluorescence microscopy (observing chromosome decondensation and nuclear envelope reformation) or by chromosome spreading techniques.[6] Cells treated with Hesperadin are expected to exit mitosis rapidly (<1-2 hours), while the DMSO-treated control cells should remain arrested.[3][6]
-
Visualizations
Caption: Hesperadin inhibits Aurora B kinase, preventing downstream signaling required for proper mitosis.
Caption: Workflow for cell synchronization using Hesperadin and validation by flow cytometry.
Caption: Logical flow from Hesperadin treatment to the resulting cellular phenotype.
References
- 1. Hesperadin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hesperadin Hydrochloride in High-Throughcipit Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperadin hydrochloride is a potent and cell-permeable small molecule inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2] Its ability to disrupt chromosome alignment and segregation makes it a valuable tool for studying cell cycle control and a potential starting point for the development of anti-cancer therapeutics.[2][3] High-throughput screening (HTS) campaigns targeting Aurora B kinase frequently utilize this compound as a reference compound for assay validation and performance monitoring. This document provides detailed application notes and protocols for the use of this compound in both biochemical and cell-based HTS assays.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Aurora B kinase.[1] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of key substrates involved in mitosis, such as histone H3 at serine 10 (H3S10ph).[3][4] This inhibition leads to defects in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis, ultimately resulting in cell cycle arrest and, in many cancer cell lines, apoptosis.[3][4]
Quantitative Data Summary
The inhibitory activity of Hesperadin has been characterized in various assays. The following table summarizes key quantitative data for Hesperadin's activity against its primary target, Aurora B kinase, as well as other off-target kinases.
| Target/Assay | IC50/EC50 | Assay Type | Cell Line/System | Reference |
| Primary Target | ||||
| Aurora B Kinase | 250 nM | Biochemical (cell-free) | Recombinant Human Aurora B | [1][5][6] |
| Aurora B Kinase (TbAUK1) | 40 nM | Biochemical (in vitro) | Trypanosoma brucei Aurora kinase-1 | [1] |
| Inhibition of Histone H3-Ser10 Phosphorylation | 20-100 nM | Cell-based | HeLa cells | [4] |
| Growth Inhibition (Bloodstream form) | 50 nM | Cell-based | Trypanosoma brucei | [1] |
| Off-Target Kinases (at 1 µM) | ||||
| Lck | 100% inhibition | Biochemical | Kinase panel | |
| PHK | 100% inhibition | Biochemical | Kinase panel | |
| AMPK | 96% inhibition | Biochemical | Kinase panel | |
| MKK1 | 88% inhibition | Biochemical | Kinase panel | |
| MAPKAP-K1 | 87% inhibition | Biochemical | Kinase panel | |
| Chk1 | 84% inhibition | Biochemical | Kinase panel | |
| Antiviral Activity | ||||
| Influenza A and B viruses | 0.22 - 2.21 µM | Cell-based (plaque assay) | MDCK cells | [7] |
Signaling Pathway
Figure 1. This compound inhibits Aurora B kinase, preventing downstream phosphorylation events crucial for mitosis.
Experimental Protocols
Biochemical High-Throughput Screening Protocol for Aurora B Kinase Inhibitors
This protocol describes a generic, non-radioactive, luminescence-based assay suitable for HTS to identify inhibitors of Aurora B kinase, using this compound as a positive control.
Experimental Workflow:
Figure 2. Workflow for a biochemical HTS assay to identify Aurora B kinase inhibitors.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a dilution series of this compound in DMSO to be used as a positive control for inhibition (e.g., from 100 µM to 1 nM final concentration).
-
Dispense test compounds and this compound controls into the 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer containing the appropriate concentrations of Aurora B kinase and its substrate.
-
Add the kinase/substrate master mix to each well of the compound plate.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
For this compound, plot the percent inhibition against the log of the concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based High-Content Screening Protocol for Cell Cycle Analysis
This protocol outlines a high-content screening assay to identify compounds that induce a mitotic arrest phenotype similar to this compound by quantifying the phosphorylation of histone H3.
Experimental Workflow:
Figure 3. Workflow for a cell-based high-content screening assay to identify mitotic inhibitors.
Materials:
-
HeLa, U2OS, or other suitable cancer cell line
-
Cell culture medium and supplements
-
This compound
-
384-well clear-bottom imaging plates
-
Formaldehyde (or other suitable fixative)
-
Triton X-100 (or other suitable permeabilization agent)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI (or other nuclear counterstain)
-
High-content imaging system
Procedure:
-
Cell Plating and Treatment:
-
Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Treat the cells with a dilution series of test compounds and this compound as a positive control (e.g., final concentrations ranging from 1 µM to 1 nM). Include DMSO-only wells as a negative control.
-
Incubate for a period sufficient to observe mitotic arrest (e.g., 24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10).
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system.
-
Use image analysis software to identify and count the total number of cells (DAPI-stained nuclei) and the number of mitotic cells (positive for phospho-Histone H3 staining).
-
Calculate the mitotic index (% of phospho-H3 positive cells) for each well.
-
Data Analysis:
-
Determine the EC50 value for this compound by plotting the mitotic index against the log of the compound concentration.
-
Identify hit compounds from the screen that cause a significant increase in the mitotic index compared to the negative controls.
-
Calculate the Z'-factor for the assay to assess its robustness for HTS.
Conclusion
This compound is an indispensable tool for HTS campaigns targeting Aurora B kinase and cell cycle progression. Its well-characterized mechanism of action and potent inhibitory activity make it an ideal reference compound for validating assay performance and identifying novel inhibitors. The protocols provided herein offer robust starting points for developing and implementing both biochemical and cell-based high-throughput screens. Careful optimization of assay parameters and rigorous data analysis are crucial for the successful application of this compound in drug discovery and chemical biology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Hesperadin Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperadin is a potent, ATP-competitive inhibitor of Aurora A and Aurora B kinases, with a higher selectivity for Aurora B (IC50 = 250 nM).[1][2] As a critical regulator of mitosis and cell division, Aurora B kinase is a key therapeutic target in oncology.[3] Hesperadin's ability to disrupt mitotic progression has led to its investigation as a potential anti-cancer agent.[3] Beyond its applications in oncology, Hesperadin has also been explored in models of cardiac ischemia/reperfusion injury and intracerebral hemorrhage.[4][5]
These application notes provide a comprehensive overview of the in vivo administration of Hesperadin hydrochloride in various mouse models, based on published research. The information herein is intended to guide researchers in designing and executing their own in vivo studies.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving Hesperadin administration in mouse models.
Table 1: Hesperadin Dosage and Administration in Mouse Models
| Mouse Model | This compound Dose | Route of Administration | Treatment Duration | Reference |
| Glioblastoma (GBM) Xenograft | 20 mg/kg/day | Intravenous (i.v.) | Daily | [1] |
| Cardiac Ischemia/Reperfusion Injury | 2.5 µg/kg/day | Intraperitoneal (i.p.) | 4 weeks | [4][5] |
| Intracerebral Hemorrhage (ICH) | 0.5 µg/µl | Intracerebroventricular | Single dose, 12h before ICH | [4] |
| Breast Cancer (MCF-7) Xenograft | 2.5 µg/kg/day | Intraperitoneal (i.p.) | 12 days | [5] |
Table 2: In Vivo Efficacy of Hesperadin in Mouse Models
| Mouse Model | Key Findings | Reference |
| Glioblastoma (GBM) Xenograft | Increased survival of xenograft mice. | [1] |
| Cardiac Ischemia/Reperfusion Injury | Reduced cardiac infarct size, decreased serum LDH concentration, attenuated cardiac cell death and DNA damage. | [4][5] |
| Intracerebral Hemorrhage (ICH) | Decreased brain edema, improved neurobehavioral function, reduced MST4 expression, increased pAKT levels, and attenuated autophagy. | [4] |
| Breast Cancer (MCF-7) Xenograft | Inhibited tumor growth. | [5] |
Experimental Protocols
This section details the methodologies for key experiments involving the in vivo administration of this compound.
Protocol 1: Glioblastoma Xenograft Mouse Model
Objective: To evaluate the effect of Hesperadin on the survival of mice with glioblastoma xenografts.
Materials:
-
6-week-old female nude mice
-
Glioblastoma (GBM) cells
-
This compound
-
Sterile vehicle solution (e.g., saline, DMSO)
-
Standard animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Inject GBM cells subcutaneously or intracranially into the flank or brain of 6-week-old female nude mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Hesperadin Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer Hesperadin at a dose of 20 mg/kg/day via intravenous (i.v.) injection.[1]
-
Administer the vehicle solution to the control group.
-
-
Survival Monitoring: Monitor the mice daily for signs of toxicity and overall health. Record the survival of each mouse.
-
Data Analysis: Analyze the survival data using Kaplan-Meier survival curves and log-rank tests to determine the statistical significance of any survival benefit.
Protocol 2: Cardiac Ischemia/Reperfusion Injury Mouse Model
Objective: To assess the cardioprotective effects of Hesperadin in a mouse model of acute ischemia/reperfusion injury.
Materials:
-
Male C57BL/6 mice (7-8 weeks old)
-
This compound
-
Surgical instruments for inducing myocardial ischemia
-
Echocardiography equipment
-
LDH assay kit
-
TUNEL assay kit
-
γH2AX antibody for immunohistochemistry
Procedure:
-
Animal Model:
-
Anesthetize male C57BL/6 mice.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes).
-
Remove the ligature to allow for reperfusion.
-
-
Hesperadin Administration:
-
Assessment of Cardiac Function:
-
Perform echocardiography to measure left ventricular ejection fraction (EF) and fractional shortening (FS).[5]
-
-
Biochemical and Histological Analysis:
-
Data Analysis: Compare the measured parameters between the Hesperadin-treated and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 3: Intracerebral Hemorrhage (ICH) Mouse Model
Objective: To investigate the neuroprotective effects of Hesperadin in a mouse model of intracerebral hemorrhage.
Materials:
-
Male C57BL/6 mice (7-8 weeks old)
-
Collagenase IV
-
This compound
-
Stereotaxic apparatus for intracerebroventricular injection
-
Equipment for neurobehavioral assessment
-
Western blot and immunofluorescence reagents
Procedure:
-
Hesperadin Administration:
-
One hour before inducing ICH, administer Hesperadin (0.5 µg/µl) via intracerebroventricular injection using a stereotaxic apparatus.[4]
-
Administer vehicle to the control and sham groups.
-
-
ICH Induction:
-
Induce intracerebral hemorrhage by injecting collagenase IV into the striatum.[4]
-
Sham-operated mice undergo the same surgical procedure without collagenase injection.
-
-
Neurobehavioral Assessment: At 12 hours post-ICH, evaluate neurobehavioral function using a standardized scoring system.[4]
-
Brain Tissue Analysis:
-
Data Analysis: Compare the outcomes between the different experimental groups (sham, sham + Hesperadin, ICH, ICH + Hesperadin) using appropriate statistical methods.[4]
Visualizations
Signaling Pathway
Caption: Hesperadin inhibits Aurora B kinase, preventing Histone H3 phosphorylation and causing mitotic defects.
Experimental Workflow
Caption: General workflow for in vivo Hesperadin studies in mouse models.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Progression with Hesperadin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperadin hydrochloride is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1][2][3] Inhibition of Aurora B kinase disrupts critical mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis, leading to mitotic arrest and, in many cases, polyploidy.[1][2][4] This application note provides a detailed protocol for analyzing the effects of this compound on cell cycle progression using flow cytometry with propidium iodide (PI) staining.
Flow cytometry is a powerful technique for cell cycle analysis as it allows for the rapid quantitative measurement of DNA content in a large population of individual cells.[5][6] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[6][7][8] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[6][7]
Mechanism of Action: this compound and Aurora B Kinase
Aurora B is a serine/threonine kinase that functions as a component of the chromosomal passenger complex (CPC).[9] The CPC localizes to centromeres during early mitosis and relocates to the central spindle and midbody during anaphase and cytokinesis. Aurora B phosphorylates a multitude of substrates essential for proper mitotic progression. One of its key substrates is histone H3 at serine 10 (H3S10), a phosphorylation event critical for chromosome condensation.[1][2] this compound, as an ATP-competitive inhibitor of Aurora B, prevents this and other phosphorylation events, leading to defects in chromosome alignment and segregation.[1][2] This ultimately triggers the spindle assembly checkpoint, causing cells to arrest in mitosis. Prolonged mitotic arrest can lead to mitotic catastrophe or slippage, resulting in the formation of polyploid cells.
Signaling Pathway of Aurora B Kinase in Mitosis
Caption: Aurora B Kinase Signaling Pathway in Mitosis.
Data Presentation: Effects on Cell Cycle Distribution
| Treatment (24h) | % of Cells in Sub-G1 (Apoptosis) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (0 µM) | 2.1 ± 0.3 | 65.4 ± 2.1 | 18.7 ± 1.5 | 13.8 ± 1.2 |
| 5 µM Hesperidin | 4.5 ± 0.6 | 60.1 ± 1.8 | 16.2 ± 1.3 | 19.2 ± 1.6 |
| 10 µM Hesperidin | 8.9 ± 1.1 | 52.7 ± 2.5 | 13.5 ± 1.1 | 24.9 ± 2.0 |
| 20 µM Hesperidin | 15.3 ± 1.5 | 45.3 ± 2.8 | 10.8 ± 0.9 | 28.6 ± 2.3 |
Data is presented as mean ± standard deviation and is adapted from a study on a related compound for illustrative purposes.[10]
Experimental Protocols
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental Workflow for Cell Cycle Analysis.
Detailed Protocol: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is adapted from standard procedures for cell cycle analysis by flow cytometry.[6][7][8][11]
Materials:
-
Cells of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest (typically 50-70% confluency).
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol supernatant.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge at 800 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
PI Staining Solution (per sample):
-
475 µL PBS
-
5 µL RNase A (10 mg/mL stock)
-
20 µL Propidium Iodide (1 mg/mL stock)
-
-
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).
-
Acquire at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area of the PI signal) to exclude cell aggregates from the analysis.
-
Analyze the resulting DNA content histograms using appropriate cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
Conclusion
The protocol described in this application note provides a robust method for evaluating the effects of this compound on cell cycle progression. By inhibiting Aurora B kinase, this compound is expected to induce a G2/M phase arrest and potentially lead to polyploidy, which can be effectively quantified using flow cytometry. This assay is a valuable tool for researchers in oncology and drug development to characterize the mechanism of action of Aurora B kinase inhibitors and to assess their potential as anti-cancer therapeutics.
References
- 1. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of the pharmacological agent hesperadin on breast and prostate tumor cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Hesperadin hydrochloride solubility issues in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Hesperadin hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitotic progression.[1] It functions as an ATP-competitive inhibitor with an IC50 of 250 nM for Aurora B.[2] By inhibiting Aurora B, Hesperadin disrupts chromosome alignment and segregation, leading to defects in mitosis and cytokinesis.[3][4] This can induce polyploidy and override the spindle assembly checkpoint.[4]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble or insoluble in water.[2] For cell culture experiments, it is standard practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium.[5]
Q3: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound prepared in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Troubleshooting Guide
Issue 1: Precipitation Observed Upon Dilution of DMSO Stock Solution in Aqueous Buffer or Cell Culture Medium
This is a common issue encountered with hydrophobic compounds like Hesperadin. The dramatic change in solvent polarity when moving from DMSO to an aqueous environment can cause the compound to fall out of solution.
Possible Causes and Solutions:
-
Final DMSO Concentration is Too Low: The final concentration of DMSO in the aqueous solution may be insufficient to keep this compound solubilized.
-
Recommendation: While it is crucial to keep the final DMSO concentration low to avoid solvent-induced cellular toxicity (typically below 0.5%, and ideally below 0.1%), ensure it is sufficient to maintain solubility.[5] You may need to perform a pilot experiment to determine the optimal balance between solubility and cell viability.
-
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the full volume of aqueous buffer can cause localized high concentrations of the compound, leading to immediate precipitation.
-
Recommendation: Employ a serial dilution method. First, dilute the DMSO stock into a small volume of aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing. Then, add this intermediate dilution to the final volume of the buffer.
-
-
Low Temperature of Aqueous Buffer: The solubility of many compounds decreases at lower temperatures.
-
Recommendation: Warm the aqueous buffer or cell culture medium to 37°C before adding the this compound stock solution. This can help to increase its solubility.[7]
-
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[8]
-
Recommendation: Prepare the final dilution in a simpler aqueous buffer, such as phosphate-buffered saline (PBS), just before adding it to the cells in the complete medium. Alternatively, consider using serum-free media for the initial dilution before adding serum.
-
Issue 2: Inconsistent Experimental Results
Inconsistent results can sometimes be traced back to issues with the preparation and handling of the this compound solution.
Possible Causes and Solutions:
-
Degradation of the Compound: Repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Recommendation: Aliquot the stock solution into single-use volumes upon preparation to minimize freeze-thaw cycles.[5]
-
-
Inaccurate Pipetting of Viscous DMSO Stock: DMSO is more viscous than water, which can lead to inaccuracies when pipetting small volumes.
-
Recommendation: Use positive displacement pipettes or ensure proper pipetting technique (e.g., reverse pipetting) for accurate handling of the DMSO stock solution.
-
-
Precipitation Over Time: Even if a clear solution is initially formed, the compound may precipitate out over time, especially if the solution is stored.
-
Recommendation: Prepare fresh working solutions of this compound for each experiment and use them immediately.[2]
-
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 55.31 |
| Ethanol | 50 | 27.66 |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (M.Wt: 553.12 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.53 mg.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 5.53 mg of powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium or PBS
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
Determine the final concentration of this compound needed for your experiment.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock: a. Pipette 2 µL of the 10 mM stock solution into 198 µL of pre-warmed cell culture medium to get an intermediate dilution of 100 µM. Mix well by gentle pipetting. b. Add the required volume of this 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration. For example, add 10 µL of the 100 µM solution to 90 µL of media in a well to get a final concentration of 10 µM.
-
Ensure the final DMSO concentration in your experiment is below cytotoxic levels (generally <0.5%).
-
Use the prepared working solution immediately. Do not store aqueous dilutions.[2]
Visualizations
References
- 1. This compound | Aurora Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Hesperadin - Wikipedia [en.wikipedia.org]
- 4. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Cell Culture Academy [procellsystem.com]
Technical Support Center: Optimizing Hesperadin Hydrochloride for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using Hesperadin hydrochloride in cell-based assays. Below you will find frequently asked questions, troubleshooting guidance, and detailed protocols to help optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an ATP-competitive inhibitor of Aurora B kinase, with a reported IC50 value of approximately 250 nM in cell-free assays.[1][2][3][4] By inhibiting Aurora B, it disrupts critical mitotic events, preventing proper chromosome alignment and segregation.[4][5][6] This leads to the suppression of histone H3-Ser10 phosphorylation, overrides the spindle assembly checkpoint, and can result in the formation of polyploid cells.[4][5]
Q2: What is a recommended starting concentration for my cell-based assay?
A2: A good starting range for most cell lines, such as HeLa, is between 50 nM and 200 nM.[2][4][7] For instance, concentrations of 20-100 nM have been shown to effectively inhibit histone H3 phosphorylation in HeLa cells.[3][8] However, the optimal concentration is highly dependent on the cell line and the specific endpoint of the assay. It is crucial to perform a dose-response experiment to determine the ideal concentration for your system. Please refer to Table 2 for IC50 and cytotoxicity values in various cell lines.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble up to 100 mM in DMSO and 50 mM in ethanol.[5] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[8] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1%.[8]
Q4: Is this compound specific to Aurora B kinase?
A4: this compound is most potent against Aurora B kinase but also inhibits Aurora A.[1][6][9] At higher concentrations (e.g., 1 µM), it can exhibit off-target activity against other kinases, including AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK.[3][7][8] Therefore, using the lowest effective concentration is important to minimize off-target effects and ensure that the observed phenotype is primarily due to Aurora B inhibition.
Q5: What are the common phenotypic effects of this compound on cells?
A5: Treatment with this compound typically leads to severe mitotic defects. Common observations include a failure of chromosomes to align at the metaphase plate, abnormal chromosome segregation, and a failure of cytokinesis, which often results in the formation of large, polyploid cells.[3][4] It can also override mitotic arrest induced by agents like taxol or monastrol.[4][5]
Troubleshooting Guide
Q1: I am not observing the expected phenotype (e.g., mitotic arrest, polyploidy). What could be wrong?
A1:
-
Concentration Too Low: The effective concentration can vary significantly between cell lines. Perform a dose-response curve, starting from a low nanomolar range up to 1 µM, to find the optimal concentration for your specific cells.
-
Compound Degradation: Ensure your stock solution has been stored properly and is not expired. Avoid multiple freeze-thaw cycles by using single-use aliquots.[8]
-
Incubation Time: The time required to observe a phenotype can vary. For effects on mitosis, a 16-24 hour incubation is often sufficient. For effects on cell proliferation, longer incubation times (48-72 hours) may be necessary.[2]
-
Cell Line Resistance: Some cell lines may be inherently more resistant to Aurora B inhibition. Confirm that your cell line expresses Aurora B and is sensitive to cell cycle disruption.
Q2: I am seeing high levels of cell death even at low concentrations. How can I mitigate cytotoxicity?
A2:
-
Determine the Cytotoxic Concentration (CC50): Run a cytotoxicity assay (e.g., MTT or neutral red uptake) to determine the CC50 for your specific cell line and incubation time.[10] This will help you define a therapeutic window. For example, the toxic concentration (TC50) in HepG2 cells was found to be less than 200 nM.[7]
-
Reduce Incubation Time: Shorten the exposure time to the compound. A shorter incubation may be sufficient to observe the desired mechanistic effect without causing widespread cell death.
-
Check Solvent Concentration: Verify that the final DMSO concentration in your culture medium is below 0.1%, as higher concentrations can be toxic to cells.[8]
Q3: My this compound solution appears to have precipitated in the media. What should I do?
A3:
-
Solubility Limits: this compound is poorly soluble in aqueous solutions.[5] Ensure the final concentration in your culture medium does not exceed its solubility limit.
-
Stock Solution Preparation: Before diluting into your final medium, ensure your DMSO stock solution is fully dissolved. If needed, gently warm the vial to 37°C and vortex. Sonication may also be recommended.[8]
-
Dilution Method: When preparing the working solution, add the stock solution to the pre-warmed culture medium and mix immediately and thoroughly to prevent precipitation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 553.12 g/mol | [5] |
| Formula | C₂₉H₃₂N₄O₃S·HCl | [5] |
| Purity | ≥98% | [5] |
| Solubility in DMSO | Up to 100 mM | [5] |
| Solubility in Ethanol | Up to 50 mM | [5] |
Table 2: Effective Concentrations and IC50/TC50 Values for Hesperadin
| Target / Assay | Cell Line / System | Concentration / Value | Reference |
| Aurora B Kinase Inhibition | Cell-Free Assay | IC50 = 250 nM | [1][3][5] |
| Histone H3 Phosphorylation | HeLa Cells | 20 - 100 nM | [3] |
| Cell Proliferation Inhibition | HeLa Cells | 50 - 100 nM (20-24h) | [4][7] |
| Cell Proliferation Inhibition | Pancreatic Cancer (Miapaca-2) | 50 - 100 nM (48-72h) | [4] |
| Cell Growth Inhibition | Trypanosoma brucei (Bloodstream) | IC50 = 48 nM | [3][8] |
| Cell Growth Inhibition | Trypanosoma brucei (Procyclic) | IC50 = 550 nM | [3][8] |
| Cytotoxicity | HepG2 Cells | TC50 < 200 nM (48h) | [3][7] |
| Cytotoxicity | MDCK Cells | CC50 = 21.3 µM (48h) | |
| Antiviral Activity | Influenza A & B Strains | EC50 = 0.22 - 2.21 µM | [5][7][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Weigh Compound: Accurately weigh out 5.53 mg of this compound (MW = 553.12 g/mol ).
-
Add Solvent: Add 1 mL of high-quality, anhydrous DMSO to the vial.
-
Dissolve: Vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for 5-10 minutes or use a sonicator bath to aid dissolution.[8]
-
Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL).
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage to maintain stability.[8]
Protocol 2: General Protocol for Cell Viability (MTT) Assay to Determine Optimal Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Serial Dilutions: Prepare a series of 2X working concentrations of this compound in pre-warmed complete culture medium. A typical range would be from 2 µM down to 2 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO, e.g., 0.2%).
-
Treat Cells: Remove the old medium from the cells and add 100 µL of the 2X Hesperadin dilutions and the vehicle control to the appropriate wells (this will result in a 1X final concentration). Include wells with medium only as a background control.
-
Incubate: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Analyze Data: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 or CC50 value.
Diagrams and Workflows
Caption: Hesperadin inhibits Aurora B kinase, disrupting key mitotic events.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common Hesperadin assay issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound | Aurora Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Hesperadin - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting unexpected Hesperadin hydrochloride dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hesperadin hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly those related to unexpected dose-response curves.
Troubleshooting Guide: Unexpected Dose-Response Curves
Question: My this compound dose-response curve is not sigmoidal. What are the possible causes and how can I troubleshoot this?
An ideal dose-response curve for an inhibitor like this compound is typically sigmoidal. Deviations from this shape, such as a flat curve, a biphasic (U-shaped) curve, or an unusually steep curve, can indicate experimental issues.
Potential Cause 1: Compound Solubility and Stability
This compound has limited aqueous solubility, which can be pH-dependent. If the compound precipitates in your cell culture medium or assay buffer, the effective concentration will be lower than intended, leading to a flattening of the dose-response curve at higher concentrations.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding to cells, carefully inspect your this compound dilutions for any visible precipitate.
-
Optimize Solvent: Hesperadin is soluble in DMSO.[1] Ensure your final DMSO concentration in the culture medium is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.5%).
-
Check pH of Media: Hesperidin has been shown to be unstable at alkaline pH (pH 9).[2][3] Ensure the pH of your culture medium remains stable throughout the experiment.
-
Prepare Fresh Solutions: Hesperadin solutions should be prepared fresh for each experiment to avoid degradation. Stock solutions in DMSO can be stored at -20°C for up to 6 months.
-
Potential Cause 2: Cell Health and Seeding Density
The health and number of cells used in the assay are critical for obtaining a reliable dose-response curve.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: A cell titration experiment should be performed to determine the optimal cell number that gives a linear response in your chosen viability assay (e.g., MTT, MTS).
-
Ensure Logarithmic Growth: Cells should be in the logarithmic growth phase when treated with Hesperadin. Over-confluent or senescent cells will respond differently.
-
Check for Contamination: Microbial contamination can affect cell health and interfere with colorimetric or luminescent readouts. Regularly check your cell cultures for any signs of contamination.
-
Potential Cause 3: Assay-Specific Artifacts (e.g., MTT Assay)
The MTT assay, while common, is prone to interference.
-
Troubleshooting Steps:
-
Incomplete Solubilization of Formazan: Ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution (e.g., DMSO or a detergent-based solution) and allowing sufficient incubation time.[4]
-
Compound Interference: Hesperadin, being a colored compound, might interfere with the absorbance reading. Include control wells with Hesperadin but without cells to measure any background absorbance.
-
MTT Toxicity: Prolonged incubation with MTT can be toxic to some cell lines. Optimize the MTT incubation time (typically 2-4 hours).
-
Potential Cause 4: Off-Target Effects
At higher concentrations, Hesperadin can inhibit other kinases, which may lead to complex dose-response curves. Hesperadin has been shown to inhibit other kinases such as AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK at a concentration of 1 µM.[1][5]
-
Troubleshooting Steps:
-
Use a More Selective Inhibitor: If off-target effects are suspected, consider using a more selective Aurora B kinase inhibitor as a control.
-
Lower Concentration Range: Focus on a narrower, lower concentration range around the expected IC50 to better define the specific inhibitory effect on Aurora B.
-
Question: The IC50 value I'm getting for Hesperadin is significantly different from the published values. Why might this be?
Reported IC50 values can vary between studies due to differences in experimental conditions.
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Cell-Free vs. Cell-Based Assays: The IC50 of Hesperadin for Aurora B in a cell-free assay is approximately 250 nM.[1] In cell-based assays, the IC50 can be influenced by factors like cell membrane permeability, drug efflux pumps, and intracellular ATP concentration. It is not uncommon to see a higher IC50 in cellular assays.
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Cell Line Differences: Different cell lines can have varying sensitivities to Hesperadin due to differences in Aurora B expression levels, proliferation rates, and the presence of drug resistance mechanisms.
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Assay Conditions: Factors such as incubation time, ATP concentration (in kinase assays), and the specific viability assay used can all impact the calculated IC50.
Troubleshooting Workflow for Unexpected Dose-Response Curves
Caption: A flowchart for troubleshooting unexpected dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Hesperadin is an ATP-competitive inhibitor of Aurora A and Aurora B kinases.[6][7] It binds to the active site of these kinases, preventing the phosphorylation of their substrates. Inhibition of Aurora B kinase, a key regulator of mitosis, leads to defects in chromosome alignment and segregation, ultimately causing cell cycle arrest and, in many cancer cells, apoptosis.[8]
Hesperadin Signaling Pathway Inhibition
Caption: Hesperadin inhibits Aurora B kinase, disrupting mitosis.
Q2: What are the recommended storage and handling conditions for this compound?
-
Solid Form: Store at -20°C for long-term storage.
-
Stock Solutions: Prepare a stock solution in a suitable solvent like DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Q3: Can Hesperadin be used in animal studies?
Yes, Hesperadin has been used in in vivo studies. For example, it has been shown to prolong the survival of xenograft mice.[7] However, appropriate formulation and vehicle selection are crucial for effective delivery and to minimize toxicity.
Data Presentation
Table 1: In Vitro Activity of Hesperadin
| Target | IC50 | Assay Type | Reference |
| Aurora B | 250 nM | Cell-free | [1] |
| TbAUK1 | 40 nM | Cell-free | [1] |
| HepG2 cells | 0.2 µM (TC50) | MTT assay (48h) | [1] |
Table 2: Hesperadin Off-Target Kinase Inhibition
| Kinase | Inhibition at 1 µM | Reference |
| Lck | 100% | |
| PHK | 100% | |
| AMPK | 96% | |
| MKK1 | 88% | |
| MAPKAP-K1 | 87% | |
| Chk1 | 84% |
Experimental Protocols
1. Aurora B Kinase Assay (In Vitro)
This protocol is adapted from commercially available kinase assay kits.[9][10][11]
-
Materials:
-
Recombinant active Aurora B kinase
-
Kinase substrate (e.g., Histone H3)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
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ATP
-
This compound dilutions
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Detection reagent (e.g., ADP-Glo™)
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and ATP.
-
Add serial dilutions of this compound or vehicle control to the wells of a microplate.
-
Initiate the kinase reaction by adding the Aurora B kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each Hesperadin concentration and fit the data to a dose-response curve to determine the IC50.
-
2. Cell Viability (MTT) Assay
This is a general protocol for assessing the effect of Hesperadin on cell viability.[12]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well.
-
Incubate the plate in the dark, with gentle shaking, until the formazan crystals are completely dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control and plot the dose-response curve.
-
Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell-based experiment with Hesperadin.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Hesperadin - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. AURORA B Kinase Enzyme System Application Note [promega.sg]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Hesperidin inhibits HeLa cell proliferation through apoptosis mediated by endoplasmic reticulum stress pathways and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Hesperadin Hydrochloride Off-Target Effects: A Technical Resource
FOR IMMEDIATE RELEASE
A new technical support resource is now available for researchers, scientists, and drug development professionals utilizing Hesperadin hydrochloride in their experiments. This resource provides in-depth information on the off-target effects of Hesperadin on various kinases, offering troubleshooting guidance and frequently asked questions to ensure accurate experimental outcomes.
Hesperadin is widely recognized as a potent inhibitor of Aurora B kinase, a key regulator of mitosis. However, its activity is not entirely specific. Understanding its interactions with other kinases is crucial for interpreting experimental results and avoiding misinterpretation of phenotypic effects. This technical support center outlines the known off-target profile of this compound, provides detailed experimental protocols for assessing kinase inhibition, and illustrates the potential impact on associated signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target kinases for this compound?
A1: this compound has been shown to inhibit several other kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII) isoforms. At a concentration of 1 µM, it also demonstrates inhibitory activity against AMP-activated protein kinase (AMPK), lymphocyte-specific protein tyrosine kinase (Lck), MAP kinase kinase 1 (MKK1), MAPK-activated protein kinase 1 (MAPKAP-K1), Checkpoint kinase 1 (CHK1), and Phosphorylase kinase (PHK).[1][2]
Q2: I am observing unexpected cellular phenotypes that don't seem to be related to Aurora B inhibition. Could this be due to off-target effects?
A2: Yes, it is possible. For example, inhibition of CaMKII by Hesperadin could impact calcium signaling pathways, while effects on AMPK could alter cellular metabolism.[3][4] If your experimental observations are inconsistent with known Aurora B functions, it is advisable to consider the potential involvement of these off-target kinases.
Q3: How can I experimentally validate if an observed effect is off-target?
A3: To determine if a phenotype is due to an off-target effect, you can perform several experiments. A rescue experiment using a downstream effector of the suspected off-target kinase can be informative. Alternatively, using a structurally different inhibitor of Aurora B with a distinct off-target profile can help to clarify if the phenotype is specific to Hesperadin. Direct biochemical assays measuring the activity of suspected off-target kinases in the presence of Hesperadin can also provide definitive evidence.
Q4: What concentration of this compound should I use to minimize off-target effects?
A4: To minimize off-target effects, it is recommended to use the lowest effective concentration that inhibits Aurora B in your specific cell line or system. This can be determined by performing a dose-response curve and monitoring a known Aurora B-specific phosphorylation event, such as phosphorylation of Histone H3 on Serine 10. Comparing this to the IC50 values for off-target kinases can help in selecting an appropriate concentration window.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected changes in cellular metabolism or energy sensing. | Inhibition of AMP-activated protein kinase (AMPK). | - Measure AMPK activity directly in the presence of Hesperadin. - Assess downstream targets of AMPK, such as ACC phosphorylation. - Use a more specific AMPK activator or inhibitor to see if the phenotype is mimicked or rescued. |
| Alterations in calcium-dependent signaling pathways. | Inhibition of CaMKII isoforms. | - Perform an in vitro kinase assay with purified CaMKII and Hesperadin. - Analyze the phosphorylation status of known CaMKII substrates. - Employ a different CaMKII inhibitor to see if it phenocopies the effect. |
| Effects on immune cell signaling. | Inhibition of Lymphocyte-specific protein tyrosine kinase (Lck). | - In immune cell models, evaluate T-cell receptor signaling pathways. - Measure phosphorylation of Lck substrates. |
| Anomalies in the MAPK signaling cascade. | Inhibition of MKK1 or MAPKAP-K1. It is also worth noting that the related compound, hesperidin, has been shown to affect the p38 and JNK MAPK pathways.[5][6][7] | - Perform western blot analysis for phosphorylated forms of ERK, p38, and JNK. - Use specific inhibitors for the MAPK pathway to compare phenotypes. |
| Defects in DNA damage response unrelated to mitotic errors. | Inhibition of Checkpoint kinase 1 (CHK1). | - Assess the cellular response to DNA damaging agents in the presence of Hesperadin. - Monitor CHK1 autophosphorylation and the phosphorylation of its substrates. |
Quantitative Data: this compound Kinase Inhibition Profile
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-target kinases.
| Kinase | IC50 | Notes |
| Aurora B | 250 nM | Primary Target.[2][8][9] |
| CaMKII-α | 1.26 µM | Off-Target.[3] |
| CaMKII-β | 16.22 µM | Off-Target.[3] |
| CaMKII-γ | 1.32 µM | Off-Target.[3] |
| CaMKII-δ | 73 nM | Potent Off-Target.[3][4] |
| AMPK | Inhibited at 1 µM | Specific IC50 not determined.[1][2] |
| Lck | Inhibited at 1 µM | Specific IC50 not determined.[1][2] |
| MKK1 | Inhibited at 1 µM | Specific IC50 not determined.[1][2] |
| MAPKAP-K1 | Inhibited at 1 µM | Specific IC50 not determined.[1][2] |
| CHK1 | Inhibited at 1 µM | Specific IC50 not determined.[1][2] |
| PHK | Inhibited at 1 µM | Specific IC50 not determined.[1][2] |
Experimental Protocols
In Vitro Kinase Assay for Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified kinase.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (specific to the kinase)
-
ATP
-
96-well plates
-
Plate reader for detection (e.g., luminescence, fluorescence)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the purified kinase and the corresponding substrate to each well.
-
Add the diluted this compound solutions to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the recommended reaction time (typically 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the kinase activity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.
Caption: Workflow for in vitro kinase inhibition assay.
Signaling Pathway Visualizations
The off-target effects of Hesperadin can perturb various signaling pathways. The following diagrams illustrate the canonical pathways of two key off-target kinases.
CaMKII Signaling Pathway
An increase in intracellular calcium ions activates Calmodulin, which in turn activates CaMKII. CaMKII then phosphorylates a wide range of downstream targets, influencing processes such as gene expression, synaptic plasticity, and cell cycle control. Hesperadin's inhibition of CaMKII can therefore have far-reaching cellular consequences.
Caption: Hesperadin inhibits the CaMKII signaling pathway.
AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the AMP/ATP ratio, leading to the phosphorylation of downstream targets that promote catabolic processes (to generate ATP) and inhibit anabolic processes (that consume ATP). Off-target inhibition of AMPK by Hesperadin could disrupt this critical energy-sensing pathway.
Caption: Hesperadin can disrupt AMPK-mediated energy sensing.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Novel CaMKII-δ Inhibitor Hesperadin Exerts Dual Functions to Ameliorate Cardiac Ischemia/Reperfusion Injury and Inhibit Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and investigation of new Hesperadin analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Hesperadin hydrochloride degradation in stock solutions
This technical support center provides guidance on the proper handling, storage, and troubleshooting of Hesperadin hydrochloride stock solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in DMSO and ethanol. For a 100 mM stock solution, DMSO is recommended. For a 50 mM stock solution, ethanol can be used.[1][2] It is insoluble in water.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: To ensure maximum stability, this compound powder should be stored at -20°C.[3] Stock solutions prepared in a suitable solvent should be stored at -20°C for short-term storage and at -80°C for long-term storage to prevent degradation.[3]
Q3: How long can I store this compound stock solutions?
A3: While specific long-term stability data for this compound in solution is limited, it is best practice to prepare fresh solutions for each experiment. If storage is necessary, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. For optimal results, use solutions stored at -20°C within a few weeks and solutions at -80°C within a few months.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves completely before use. Ensure the solution is clear before adding it to your experimental system.
Q5: Is this compound sensitive to light?
A5: The material safety data sheet for this compound advises keeping it away from direct sunlight.[3] As a general precaution for photosensitive compounds, it is recommended to store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
Troubleshooting Guide: Degradation of this compound Stock Solutions
If you suspect degradation of your this compound stock solution, consult the following guide for potential causes and solutions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Reduced or loss of biological activity in experiments | Chemical degradation of this compound. | - Prepare a fresh stock solution from powder. - Re-evaluate your storage conditions. Ensure solutions are stored at -80°C for long-term storage and protected from light. - Perform a stability test on your current stock solution (see Experimental Protocols). |
| Change in color of the stock solution (e.g., yellowing) | Oxidation or other chemical degradation. The indole functional group in this compound may be susceptible to oxidation. | - Discard the discolored solution and prepare a fresh stock. - Use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis. - Consider purging the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. |
| Appearance of new peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. | - Confirm the identity of the new peaks as degradation products by comparing with a freshly prepared standard. - If degradation is confirmed, prepare a fresh stock solution and review handling and storage procedures. |
| Inconsistent experimental results between different aliquots of the same stock solution | Improper storage or handling, leading to variable degradation. Repeated freeze-thaw cycles. | - Aliquot stock solutions into single-use volumes to avoid repeated temperature cycling. - Ensure all aliquots are stored under identical conditions. |
Data Summary
Solubility and Storage of this compound
| Parameter | Information | Source(s) |
| Molecular Formula | C₂₉H₃₂N₄O₃S·HCl | [1] |
| Molecular Weight | 553.12 g/mol | [1] |
| Solubility | Soluble to 100 mM in DMSOSoluble to 50 mM in ethanol | [1][2] |
| Powder Storage | -20°C, desiccate | [3] |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
This protocol provides a general framework. The specific HPLC conditions (e.g., column, mobile phase, gradient) should be optimized for your system.
-
Objective: To assess the stability of a this compound stock solution over time by monitoring the peak area of the parent compound and the appearance of degradation products.
-
Materials:
-
This compound stock solution (to be tested)
-
Freshly prepared this compound solution (as a control)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
-
Procedure:
-
Time Point 0 (T=0):
-
Dilute an aliquot of the freshly prepared this compound stock solution to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Identify the peak corresponding to this compound and record its retention time and peak area. This will serve as the baseline.
-
-
Storage:
-
Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Subsequent Time Points (e.g., T=1 week, T=1 month):
-
At each time point, retrieve an aliquot of the stored stock solution.
-
Prepare a sample for HPLC analysis as in step 1.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T=0 value. A significant decrease in the peak area suggests degradation.
-
Examine the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
-
Visualizations
Caption: Aurora B Kinase Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for this compound Degradation.
References
Technical Support Center: Managing Hesperadin Hydrochloride-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity observed in non-cancerous cells during experiments with Hesperadin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of its substrates.[2] This inhibition disrupts critical mitotic events, including chromosome alignment and segregation, and can lead to mitotic arrest and ultimately cell death, particularly in rapidly dividing cells.[1][2]
Q2: Is this compound expected to be cytotoxic to non-cancerous cells?
A2: this compound shows a preference for inhibiting the growth of tumor cells over normal dividing cells.[3] In fact, studies have shown that the inhibition of Aurora B kinase may not affect the viability of non-cycling (quiescent) primary human cells.[3] Chronic treatment with Hesperadin in preclinical models did not consistently cause significant off-target effects or tissue injury.[3] However, at higher concentrations, cytotoxicity in non-cancerous cells can occur.
Q3: What are the potential causes of unexpected cytotoxicity in my non-cancerous cell line?
A3: Unexpected cytotoxicity in non-cancerous cells could be due to several factors:
-
High Proliferation Rate: If your non-cancerous cell line has a high rate of proliferation, it will be more susceptible to the mitotic inhibitory effects of Hesperadin.
-
High Concentration: At concentrations significantly above the IC50 for Aurora B inhibition (typically in the nanomolar range), Hesperadin can inhibit other kinases, leading to off-target cytotoxic effects.[4]
-
Extended Exposure: Prolonged exposure to Hesperadin, even at lower concentrations, may eventually lead to cytotoxicity in some non-cancerous cell lines.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to cytotoxic agents.
Q4: What are the typical morphological changes observed in cells treated with this compound?
A4: Cells treated with Hesperadin often exhibit defects in mitosis and cytokinesis.[4] This can manifest as an accumulation of cells in the G2/M phase of the cell cycle, followed by improper chromosome segregation, and may lead to the formation of polyploid cells (cells with more than the normal number of chromosome sets).[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity in a non-cancerous cell line | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line. Start with concentrations in the low nanomolar range (e.g., 10-100 nM). |
| The non-cancerous cell line has a high proliferation rate. | Consider using a more slowly dividing or contact-inhibited non-cancerous cell line as a control. Alternatively, synchronize the cells in the G0/G1 phase before treatment to assess baseline cytotoxicity. | |
| The cells have been exposed to the compound for too long. | Conduct a time-course experiment to find the shortest exposure time that yields the desired effect on your target (cancerous) cells while minimizing toxicity in non-cancerous controls. | |
| Difficulty replicating published low-toxicity results | Differences in experimental conditions such as cell density, serum concentration, or passage number. | Standardize your cell culture conditions and ensure they align with recommended protocols. Use cells with a low passage number and consistent seeding density. |
| Purity and stability of the this compound stock solution. | Ensure your this compound is of high purity and that stock solutions are prepared and stored correctly. Prepare fresh dilutions from a frozen stock for each experiment. | |
| How can I proactively reduce the potential for cytotoxicity in my non-cancerous control cells? | General toxicity of Aurora B kinase inhibition in dividing cells. | One advanced strategy is to use a nanoparticle-based drug delivery system to encapsulate the Aurora B kinase inhibitor. This can help to target the drug more specifically to tumor tissue in vivo, reducing systemic toxicity.[5] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of Hesperadin
| Target/Cell Line | Assay Type | IC50 / TC50 | Reference |
| Aurora B (human) | Cell-free kinase assay | 250 nM | [4] |
| HeLa (cervical cancer) | Histone H3-Ser10 phosphorylation | 20-100 nM | [4] |
| HepG2 (liver cancer) | Cytotoxicity (MTT assay, 48h) | 0.2 µM | [4] |
| Neonatal rat ventricular myocytes (CaMKII-δ9–induced cell death) | Caspase 3/7 activity | 0.74 µM (protective effect) | [3] |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[6][7][8][9][10]
Apoptosis Assessment by Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell culture plates
-
This compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate for absorbance reading
Procedure:
-
Treat cells with this compound to induce apoptosis. Include positive and negative controls.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.[11]
Visualizations
Caption: this compound's primary mechanism of action.
References
- 1. Hesperadin - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. ahajournals.org [ahajournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Method may reduce toxicity of anticancer agents | MDedge [ma1.mdedge.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. protocols.io [protocols.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Hesperadin Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term studies with Hesperadin hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets Aurora kinase A and Aurora kinase B.[1] These serine/threonine kinases are crucial for the proper execution of mitosis. By inhibiting these kinases, Hesperadin disrupts chromosome alignment and segregation, leading to mitotic arrest and ultimately, cell death in rapidly dividing cancer cells.[1]
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential reasons for this acquired resistance?
Acquired resistance to Aurora kinase inhibitors like this compound can arise through several mechanisms:
-
Target Alteration: Mutations in the kinase domain of Aurora A or B can prevent Hesperadin from binding effectively. For instance, a G160E substitution in Aurora B has been shown to confer resistance to the Aurora B inhibitor ZM447439.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the mitotic block imposed by Hesperadin. This can involve the upregulation of pro-survival pathways or the activation of other kinases that can compensate for the loss of Aurora kinase activity.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump Hesperadin out of the cell, reducing its intracellular concentration and thereby its efficacy.
-
Apoptosis Evasion: Cells may upregulate anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) which makes them more resistant to the cell death signals initiated by Hesperadin-induced mitotic errors.[2]
Q3: How can we experimentally confirm the mechanism of resistance in our cell lines?
To elucidate the specific resistance mechanism in your cell line, a combination of the following approaches is recommended:
-
Sequencing: Sequence the kinase domains of Aurora A and Aurora B to identify any potential mutations.
-
Western Blotting/Proteomics: Analyze the expression levels of key proteins in relevant signaling pathways (e.g., EGFR, MEK, AKT) and drug efflux pumps (e.g., ABCG2). Compare protein expression between your resistant and parental (sensitive) cell lines.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry or assays for caspase-3/7 activity to determine if the resistant cells have a diminished apoptotic response to Hesperadin treatment.
-
Drug Accumulation Assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123) to assess whether drug efflux is increased in the resistant cells.
Troubleshooting Guides
Issue 1: Gradual loss of this compound activity in a continuous culture.
| Possible Cause | Troubleshooting Steps |
| Development of a resistant subpopulation. | 1. Perform a dose-response curve (IC50 determination) to quantify the level of resistance. 2. Isolate single-cell clones from the resistant population to establish a homogenous resistant cell line for further characterization. 3. Investigate the mechanism of resistance (see Q3 in FAQs). |
| Degradation of this compound in the culture medium. | 1. Prepare fresh stock solutions of this compound regularly. 2. Minimize freeze-thaw cycles of the stock solution. 3. Aliquot the stock solution and store at -80°C for long-term use. |
Issue 2: High variability in experimental results with this compound.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | 1. Ensure accurate cell counting and consistent seeding density across all experimental wells/plates. |
| Cell line heterogeneity. | 1. If not already done, perform single-cell cloning of your parental cell line to ensure a homogenous starting population. |
| Assay timing relative to the cell cycle. | 1. For short-term assays, consider synchronizing the cells before Hesperadin treatment to reduce variability related to different cell cycle stages. |
Data Presentation: Efficacy of Aurora Kinase Inhibitors
The following tables provide representative data on the efficacy of Aurora kinase inhibitors and the development of resistance. Note that specific data for this compound-resistant lines is limited in the public domain; therefore, data from analogous Aurora kinase inhibitors are presented to illustrate the principles.
Table 1: IC50 Values of Aurora Kinase Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Alisertib (MLN8237) | EGFR-mutant NSCLC | AURKA Activation | ~50 | >500 | >10 |
| ZM447439 | CCRF-CEM (Leukemia) | Aurora B G160E Mutation | ~300 | ~4000 | 13.2 |
| Danusertib (PHA-739358) | Various Solid Tumors | Not Specified | 13-79 | Not Reported | Not Reported |
This table summarizes data from multiple sources to illustrate the magnitude of resistance observed with Aurora kinase inhibitors.[3][4][5]
Table 2: Synergistic Effects of Aurora Kinase Inhibitors in Combination Therapies
| Aurora Kinase Inhibitor | Combination Agent | Cancer Type | Observed Effect |
| Alisertib | FRAX1036 (PAK1 inhibitor) | Breast Cancer | Synergistic decrease in cell survival.[6] |
| Alisertib | JQ1 (BET inhibitor) | Neuroblastoma | Synergistic anti-proliferative effects.[7][8] |
| Alisertib | ABT-737 (BH3-mimetic) | Colon Cancer | Potent induction of apoptosis.[2] |
| Aurora Kinase Inhibitors | EGFR Inhibitors | Lung Cancer | Overcomes acquired resistance to EGFR inhibitors.[3] |
| Aurora Kinase Inhibitors | MEK Inhibitors | Colorectal Cancer | Robust anti-proliferative response.[9] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them into a fresh flask with the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the initial concentration for several passages, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Repeat and Select: Continue this process of gradual dose escalation. It is expected that a significant portion of the cells will die after each dose increase. The surviving cells are the ones adapting to the drug.
-
Establishment of Resistance: After several months of continuous culture with escalating drug concentrations, the cell line should be able to proliferate in a concentration of this compound that is significantly higher than the initial IC50.
-
Confirmation of Resistance: Perform a new dose-response assay on the selected cell population and compare the new IC50 value to that of the parental cell line. A significant increase (e.g., >3-10 fold) confirms the establishment of a resistant cell line.[5]
-
Stabilization and Banking: Culture the resistant cell line in a drug-free medium for several passages to ensure the resistance phenotype is stable. Cryopreserve aliquots of the resistant cell line for future experiments.
Protocol 2: Assessing Synergy between this compound and a Combination Agent
This protocol outlines the use of the Combination Index (CI) method, based on the Chou-Talalay method, to determine if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect.
Materials:
-
Parental or Hesperadin-resistant cancer cell line
-
This compound
-
Combination agent of interest
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
Software for synergy analysis (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Single-Agent Dose-Response: Determine the IC50 values for both this compound and the combination agent individually in your cell line of interest.
-
Combination Dosing: Design a dose matrix in a 96-well plate. This typically involves serial dilutions of this compound along the rows and serial dilutions of the combination agent along the columns. Include wells for each drug alone and untreated control wells.
-
Cell Seeding and Treatment: Seed the cells at an appropriate density in the 96-well plates and allow them to adhere overnight. The next day, treat the cells with the drug combinations as designed in the dose matrix.
-
Incubation: Incubate the cells for a period relevant to the drug's mechanism of action (typically 48-72 hours).
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the fraction of affected cells (Fa) for each drug concentration and combination.
-
Use a synergy analysis software to calculate the Combination Index (CI) for each combination.
-
The interpretation of the CI value is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mandatory Visualizations
Caption: this compound inhibits Aurora A and B, disrupting mitosis and leading to apoptosis.
References
- 1. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of aurora kinases and Bcl-xL induces apoptosis through select BH3-only proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Hesperadin Hydrochloride in Immunofluorescence
Welcome to the technical support center for utilizing Hesperadin hydrochloride in your immunofluorescence (IF) experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize artifacts and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high background fluorescence in my Hesperadin-treated samples?
High background can obscure your signal and lead to misinterpretation. When using Hesperadin, consider these potential causes:
-
Inadequate Blocking or Washing: The fundamental steps of blocking non-specific sites and washing away unbound antibodies are crucial.[1][2][3] Hesperadin treatment should not change your standard, robust washing and blocking protocol.
-
Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a common cause of background.[2] It is essential to titrate your antibodies to find the optimal dilution that provides the best signal-to-noise ratio.
-
Cell Death/Permeabilization Issues: Hesperadin induces cell cycle arrest and can lead to apoptosis.[4][5] Dying or compromised cells can non-specifically bind antibodies. Ensure your permeabilization step is optimized; over-permeabilization can damage cell membranes, while under-permeabilization can hinder antibody access, both potentially increasing background.[1]
Troubleshooting Steps:
-
Optimize Blocking: Increase the blocking incubation time (e.g., 60 minutes at room temperature) and consider using a blocking serum from the same species as your secondary antibody.[3][6]
-
Titrate Antibodies: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration.
-
Verify Cell Health: Before fixation, assess the health of your Hesperadin-treated cells. If significant cell death is observed, consider reducing the Hesperadin concentration or incubation time.
-
Check Fixation: Using old or improperly prepared fixatives like paraformaldehyde can cause autofluorescence.[6] Prepare fresh fixative solutions for each experiment.[7]
Q2: My fluorescent signal is weak or absent after Hesperadin treatment. What could be the cause?
A weak or non-existent signal can be frustrating. Hesperadin's mechanism of action is a key factor to consider.
-
Target Protein Expression Levels: Hesperadin is an Aurora kinase inhibitor.[8][9] If your protein of interest is downstream of this pathway, its expression, localization, or post-translational modification state (e.g., phosphorylation) might be altered by the treatment. For example, Hesperadin directly inhibits the phosphorylation of Histone H3 on serine 10.[10]
-
Suboptimal Antibody Incubation: Insufficient incubation time or a suboptimal temperature can lead to weak staining.[3] For many antibodies, an overnight incubation at 4°C is recommended to allow for optimal binding.[1][11]
-
Epitope Masking: The fixation process can sometimes chemically modify the epitope that your primary antibody is supposed to recognize, preventing it from binding.[3]
Troubleshooting Steps:
-
Confirm Protein Expression: Use an alternative method, like Western Blotting, to confirm that your target protein is expressed at detectable levels after Hesperadin treatment and that the antibody is suitable.[3]
-
Optimize Incubation: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[1]
-
Antigen Retrieval: If you are using paraffin-embedded sections or suspect epitope masking from formalin fixation, perform an antigen retrieval step before blocking.[11][12][13]
Q3: I'm observing altered cell morphology and unusual staining patterns in Hesperadin-treated cells. Is this an artifact?
This is a common observation and is likely a direct result of Hesperadin's biological activity rather than a technical artifact.
-
Mechanism of Action: Hesperadin inhibits Aurora B kinase, a key regulator of mitosis.[8][10][14] This inhibition disrupts chromosome alignment and cytokinesis, often leading to cells becoming polyploid (containing multiple sets of chromosomes) and larger in size.[10]
-
Cell Cycle Arrest: The compound causes cells to arrest in the G2/M phase of the cell cycle.[4] Therefore, you should expect to see an increased population of cells with mitotic figures, which will look morphologically different from an asynchronous population.
What to Expect:
-
An increase in the number of large, flattened cells.
-
Cells with multiple or abnormally large nuclei.
-
Disorganized mitotic spindles and misaligned chromosomes.
These are expected phenotypes of Aurora B inhibition and represent a true biological effect of Hesperadin, not necessarily an experimental artifact.
Quantitative Data: Hesperadin Activity
Understanding the effective concentration of Hesperadin is critical for designing experiments. The half-maximal inhibitory concentration (IC50) varies depending on the target and the system.
| Target/System | IC50 Value | Source |
| Cell-Free Assays | ||
| Aurora B Kinase (human) | 250 nM | [9][14] |
| T. brucei Aurora Kinase-1 (TbAUK1) | 40 nM | [9][14] |
| Cell-Based Assays | ||
| HeLa Cells (antiproliferative) | 50 nM | [10] |
| T. brucei Bloodstream Forms (BF) | 48-50 nM | [9][14] |
| T. brucei Procyclic Forms (PF) | 550 nM | [9][14] |
| Various Cancer Cell Lines (antiproliferative) | 34 - 1370 nM | [15] |
| Hesperadin Analogs (6f, 6i, 6l, 6o on HeLa) | 35 - 43 nM | [10] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Cells Treated with Hesperadin
This protocol provides a standard workflow. Note: All steps should be optimized for your specific cell line, antibodies, and target protein.
-
Cell Culture & Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density.[16]
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the specified duration.
-
-
Fixation:
-
Permeabilization:
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.[17]
-
-
Blocking:
-
Wash cells three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS).
-
Incubate coverslips with the diluted primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody Incubation:
-
Nuclear Staining & Mounting:
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters. Store slides at 4°C in the dark.[17]
-
Visual Guides
Caption: Hesperadin inhibits Aurora B kinase, preventing Histone H3 phosphorylation and causing mitotic defects.
Caption: Experimental workflow for immunofluorescence staining of cells treated with Hesperadin.
References
- 1. IF Troubleshooting | Proteintech Group [ptglab.com]
- 2. ibidi.com [ibidi.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. arigobio.com [arigobio.com]
- 8. Hesperadin - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and investigation of new Hesperadin analogues antitumor effects on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sites.uclouvain.be [sites.uclouvain.be]
Technical Support Center: Hesperadin Hydrochloride Western Blotting
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hesperadin hydrochloride in Western blotting experiments, with a focus on addressing the issue of non-specific bands.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Hesperadin is a small molecule inhibitor of Aurora kinases, with potent activity against Aurora B.[1][2] It functions as an ATP-competitive inhibitor, preventing the transfer of phosphate groups to downstream target proteins.[3][4] Inhibition of Aurora B kinase disrupts crucial mitotic events, including proper chromosome alignment and segregation, which can lead to polyploidy.[5]
Q2: What is the expected effect of this compound treatment on downstream targets in a Western blot?
A primary downstream target of Aurora B kinase is the phosphorylation of histone H3 at serine 10 (H3S10ph). Treatment of cells with Hesperadin is expected to lead to a dose-dependent decrease in the signal for phospho-histone H3 (Ser10) in a Western blot analysis.[4][6]
Q3: I am observing non-specific bands in my Western blot after this compound treatment. What are the general causes for this?
Non-specific bands in Western blotting can arise from several factors, including but not limited to:
-
Primary antibody concentration being too high: This can lead to the antibody binding to proteins other than the target.[7][8]
-
Issues with the secondary antibody: The secondary antibody may be cross-reacting with other proteins in the lysate.
-
Inadequate blocking: Insufficient blocking of the membrane can lead to non-specific binding of both primary and secondary antibodies.[8][9]
-
Insufficient washing: Inadequate washing steps can result in the retention of non-specifically bound antibodies.[7][8]
-
High protein load: Overloading the gel with too much protein can lead to the appearance of faint, non-specific bands.[10][11]
-
Protein degradation: If samples are not handled properly, proteases can degrade the target protein, leading to bands at lower molecular weights.[7]
Troubleshooting Guide: Non-Specific Bands in this compound Western Blots
This guide provides a systematic approach to troubleshooting the appearance of non-specific bands in your Western blot experiments involving this compound.
Problem: Multiple non-specific bands are obscuring the results.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for non-specific bands.
Step-by-Step Troubleshooting Questions and Solutions
1. Have you optimized your antibody concentrations?
-
Issue: High concentrations of the primary antibody are a common cause of non-specific binding.[7][8]
-
Solution:
-
Perform a dot blot to check the antibody's specificity and activity.
-
Titrate your primary antibody by performing the Western blot with a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).
-
Similarly, optimize the secondary antibody concentration. A control blot incubated with only the secondary antibody can help identify non-specific binding from this reagent.
-
2. Are your blocking and washing steps adequate?
-
Issue: Incomplete blocking or insufficient washing can lead to high background and non-specific bands.[8][9]
-
Solution:
-
Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., 5% non-fat dry milk vs. 5% BSA). Note that for phosphorylated proteins, BSA is often recommended to avoid cross-reactivity with phosphoproteins in milk.
-
Washing: Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). Ensure the volume of wash buffer is sufficient to fully cover the membrane. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer can also help reduce non-specific binding.
-
3. Have you optimized your protein load?
-
Issue: Loading too much protein can lead to the appearance of non-specific bands.[10][11]
-
Solution:
-
Determine the protein concentration of your lysates using a protein assay (e.g., BCA or Bradford).
-
Perform a dilution series of your lysate to determine the optimal protein load that gives a clear signal for your target protein without introducing non-specific bands. A typical starting point is 20-30 µg of total protein per lane.
-
4. Could the this compound concentration be a factor?
-
Issue: While Hesperadin is a potent inhibitor of Aurora B, at higher concentrations, it may have off-target effects on other kinases, which could indirectly lead to changes in the proteome and the appearance of unexpected bands.
-
Solution:
-
Perform a dose-response experiment with a range of Hesperadin concentrations around its known IC50 value (the half-maximal inhibitory concentration). The IC50 for Hesperadin against Aurora B in a cell-free assay is approximately 250 nM.[1][2] In cell-based assays, effective concentrations may vary.
-
Start with a concentration range from 50 nM to 1 µM. This will help you determine the lowest effective concentration that inhibits your target without causing excessive non-specific bands.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source(s) |
| Target Kinase | Aurora B | [1],[2] |
| IC50 (cell-free assay) | ~250 nM | [1],[2] |
| Recommended Starting Concentration (cell-based assay) | 50 - 200 nM |
The table below provides an example of how to structure the results from a Hesperadin concentration optimization experiment.
| Hesperadin Conc. (nM) | Target Band Intensity (Arbitrary Units) | Non-Specific Band Intensity (Arbitrary Units) |
| 0 (DMSO control) | 1000 | 150 |
| 50 | 750 | 160 |
| 100 | 500 | 180 |
| 250 | 200 | 250 |
| 500 | 150 | 400 |
| 1000 | 120 | 600 |
Experimental Protocols
Western Blot Protocol for Assessing Hesperadin's Effect on Histone H3 Phosphorylation
This protocol is designed to detect the decrease in histone H3 phosphorylation at Serine 10 following Hesperadin treatment.
1. Cell Culture and Treatment:
-
Seed your cells of interest (e.g., HeLa) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a predetermined time (e.g., 16 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD camera-based imager or X-ray film.
8. Stripping and Re-probing (Optional):
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or a loading control like GAPDH or β-actin.
Visualizations
Aurora B Signaling Pathway and Hesperadin Inhibition
Caption: Hesperadin inhibits Aurora B kinase activity.
General Western Blot Workflow
Caption: A typical workflow for Western blotting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Hesperidin Ameliorates Sarcopenia through the Regulation of Inflammaging and the AKT/mTOR/FoxO3a Signaling Pathway in 22–26-Month-Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arp1.com [arp1.com]
- 8. biossusa.com [biossusa.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating Hesperadin Hydrochloride's Grip: A Comparative Guide to Live-Cell Target Engagement
For researchers, scientists, and drug development professionals, confirming that a molecule like Hesperadin hydrochloride hits its intended target within the complex environment of a living cell is a critical step. This guide provides an objective comparison of this compound with other common Aurora B kinase inhibitors, supported by experimental data and detailed protocols to help you design robust target engagement studies.
This compound is a potent, ATP-competitive inhibitor of Aurora B kinase, a key regulator of cell division.[1][2][3][4][5][6][7] Its ability to disrupt mitosis makes it a valuable tool for cancer research and a potential therapeutic agent. Validating its engagement with Aurora B in live cells is paramount to interpreting experimental results and advancing its development.
Performance Comparison: Hesperadin vs. Other Aurora B Inhibitors
Hesperadin is often compared to other well-established Aurora B inhibitors, such as ZM447439, AZD1152 (Barasertib), and VX-680 (Tozasertib). Each of these compounds exhibits a distinct profile in terms of potency, selectivity, and cellular effects.
| Inhibitor | Target(s) | In Vitro IC50/Ki (Aurora B) | Cellular Potency (Typical) | Key Features |
| Hesperadin | Aurora B > Aurora A | IC50: ~250 nM | 20-100 nM | Induces polyploidy and loss of histone H3-Ser10 phosphorylation.[1] |
| AZD1152-HQPA | Aurora B >> Aurora A | Ki: 0.36 nM | 5-30 nM | Highly potent and selective for Aurora B. Prodrug (AZD1152) is converted to the active form (AZD1152-HQPA) in plasma.[8][9] |
| ZM447439 | Aurora A and B | IC50: ~130 nM (Aurora B) | 1-2 µM | Inhibits both Aurora A and B, but functionally considered an Aurora B inhibitor in cells.[3][10] |
| VX-680 (Tozasertib) | Pan-Aurora (A, B, C) | Ki: 18 nM (Aurora B) | 15-130 nM | Potent inhibitor of all Aurora kinase family members.[2][11] |
Experimental Protocols for Validating Target Engagement
Here are detailed methodologies for key experiments to confirm this compound's engagement with Aurora B kinase in live cells.
Immunofluorescence Assay for Phospho-Histone H3 (Ser10)
This assay provides a direct readout of Aurora B kinase activity, as histone H3 is a primary substrate.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 16 hours).[1]
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding with 2% donkey serum in PBS for 1 hour.[12]
-
Incubate with a primary antibody against phospho-histone H3 (Ser10) (e.g., Cell Signaling #3377) overnight at 4°C.[12][13]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594 conjugated anti-rabbit) for 1 hour at room temperature in the dark.[13]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.[13]
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging: Acquire images using a fluorescence microscope. A decrease in the phospho-histone H3 signal indicates inhibition of Aurora B.
Live-Cell Imaging of Mitotic Progression
This method allows for the direct observation of cellular phenotypes associated with Aurora B inhibition, such as chromosome misalignment and cytokinesis failure.
Protocol:
-
Cell Line Preparation: Use a cell line stably expressing fluorescently tagged proteins that mark key mitotic structures, such as H2B-RFP (to visualize chromosomes) and GFP-tubulin (to visualize the spindle).
-
Cell Seeding and Treatment: Seed the cells in a glass-bottom imaging dish. Allow the cells to adhere before adding this compound or other inhibitors to the culture medium.
-
Time-Lapse Microscopy:
-
Analysis: Analyze the resulting time-lapse movies for mitotic defects, such as a failure of chromosomes to align at the metaphase plate, premature exit from mitosis, and failure of cytokinesis leading to binucleated cells.[14]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a quantitative method to measure compound binding to a target protein in live cells.[15][16][17]
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing Aurora B fused to NanoLuc® luciferase and a regulatory protein if required.[15][18]
-
Cell Seeding: Seed the transfected cells into a 96-well or 384-well white, non-binding surface plate.[18]
-
Assay Execution:
-
Add the NanoBRET™ tracer, a fluorescent ligand for Aurora B, to the cells.
-
Add varying concentrations of the test compound (e.g., this compound).
-
Incubate for a specified period (e.g., 2 hours) to allow for compound binding and displacement of the tracer.[19]
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[19]
-
-
Measurement and Analysis: Measure the BRET signal using a luminometer. A decrease in the BRET signal indicates that the test compound is engaging with Aurora B and displacing the fluorescent tracer. Calculate IC50 values to quantify the compound's affinity for the target in a cellular context.[15]
Cell Viability and Proliferation Assays
These assays assess the downstream functional consequences of Aurora B inhibition.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 24, 48, or 72 hours.[20]
-
Viability/Proliferation Measurement:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The MTT is reduced by metabolically active cells to a purple formazan product. Solubilize the formazan and measure the absorbance at 570 nm.[20]
-
ATP-based Assay: Use a luminescence-based assay (e.g., CellTiter-Glo®) to measure the amount of ATP present, which correlates with the number of viable cells.[21]
-
-
Data Analysis: Plot the cell viability or proliferation against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Molecular Interactions and Experimental Processes
To better understand the underlying biology and experimental designs, the following diagrams illustrate the Aurora B signaling pathway and the workflows for key validation assays.
Caption: Aurora B signaling pathway and the inhibitory action of Hesperadin.
Caption: Workflows for key target engagement validation assays.
By employing these comparative data and robust experimental protocols, researchers can confidently validate the on-target effects of this compound in live cells, paving the way for more accurate and impactful scientific discoveries.
References
- 1. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 9. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas [mdpi.com]
- 10. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-histone H3 immunofluorescence [bio-protocol.org]
- 14. Live cell imaging of anaphase bridge formation and the subsequent cleavage furrow regression induced by the Aurora B kinase inhibitor AZD1152-HQPA [jstage.jst.go.jp]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 18. promega.de [promega.de]
- 19. carnabio.com [carnabio.com]
- 20. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora B Inhibitors: Hesperadin Hydrochloride vs. ZM447439
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Aurora B kinase: Hesperadin hydrochloride and ZM447439. Both compounds are widely utilized in cell biology research to dissect the roles of Aurora B in mitosis and are explored for their therapeutic potential in oncology. This document summarizes their performance based on experimental data, details the protocols for key assays, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound and ZM447439 are both ATP-competitive inhibitors targeting the Aurora kinase family. While both effectively inhibit Aurora B, they exhibit different selectivity profiles. Hesperadin is generally considered more selective for Aurora B over Aurora A, whereas ZM447439 demonstrates potent inhibition of both Aurora A and Aurora B.[1][2] The choice between these inhibitors will depend on the specific experimental need to either selectively target Aurora B or to inhibit both Aurora A and B.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of this compound and ZM447439 against Aurora A and Aurora B kinases. The data is compiled from studies where both inhibitors were evaluated under similar experimental conditions to ensure a fair comparison.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Aurora B | 250 | [3] |
| ZM447439 | Aurora A | 110 | [4] |
| Aurora B | 130 | [4] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Comparative Kinase Selectivity (Ki Values and Selectivity Ratios)
| Compound | Aurora A Ki (nM) | Aurora B/INCENP Ki (nM) | Aurora A / Aurora B Selectivity Ratio | Reference |
| Hesperadin | 44.2 | 1.1 | 40.2 | [1] |
| ZM447439 | 184 | 6.1 | 30 | [1] |
Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the kinase. A lower Ki indicates a higher affinity. The selectivity ratio is calculated as Ki (Aurora A) / Ki (Aurora B). A higher ratio indicates greater selectivity for Aurora B over Aurora A.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for reproducing the presented data and for designing new experiments.
In Vitro Aurora B Kinase Assay (Histone H3 Phosphorylation)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate (Histone H3) by Aurora B kinase in a cell-free system.
Materials:
-
Recombinant active Aurora B kinase
-
Histone H3 protein (as substrate)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 5 mM beta-glycerophosphate, 0.1 mM Na₃VO₄)
-
This compound and/or ZM447439 (dissolved in DMSO)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Aurora B kinase, and Histone H3 substrate.
-
Add serial dilutions of this compound or ZM447439 to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a final concentration of 100 µM ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Histone H3 (Ser10) primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 values.
Cellular Assay for Aurora B Inhibition (Phospho-Histone H3 Staining)
This assay assesses the ability of an inhibitor to block Aurora B activity within intact cells by measuring the phosphorylation of its downstream target, Histone H3.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound and/or ZM447439
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or ZM447439 for a specified time (e.g., 1-2 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate the cells with the anti-phospho-Histone H3 (Ser10) primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-Histone H3 in mitotic cells to determine the inhibitor's efficacy in a cellular context.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
96-well plates
-
Cell culture medium
-
This compound and/or ZM447439
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or ZM447439 for a specified duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Mandatory Visualizations
Aurora B Signaling Pathway
The following diagram illustrates the central role of Aurora B kinase in mitosis. As a key component of the Chromosomal Passenger Complex (CPC), Aurora B is involved in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.
Caption: Aurora B signaling pathway in mitosis.
General Experimental Workflow
This diagram outlines a typical workflow for comparing the efficacy of Aurora B inhibitors like this compound and ZM447439.
Caption: Workflow for comparing Aurora B inhibitors.
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Hesperadin hydrochloride and AZD1152 (Barasertib) for Aurora Kinase Inhibition
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and mechanisms of Hesperadin hydrochloride and AZD1152 (Barasertib), two prominent inhibitors of Aurora kinases. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental workflows.
Hesperadin and AZD1152 are both potent inhibitors of the Aurora kinase family, which plays a critical role in the regulation of mitosis. Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention. While both compounds target this kinase family, they exhibit different selectivity profiles and have been characterized in various preclinical and clinical settings.
Mechanism of Action and Target Selectivity
Hesperadin is an ATP-competitive inhibitor of both Aurora A and Aurora B kinases.[1][2] In contrast, AZD1152 (Barasertib) is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib-hQPA).[3] AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B kinase.[3][4] This difference in selectivity is a key differentiator between the two compounds.
The inhibition of Aurora B by both compounds leads to a cascade of events that disrupt mitosis, including the prevention of proper chromosome alignment and segregation.[2][3] This ultimately results in failed cell division (cytokinesis), leading to the formation of polyploid cells and subsequent apoptosis.[3][5]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and AZD1152 (Barasertib) from various preclinical studies. It is important to note that these data are collated from different studies and direct head-to-head comparisons in the same experimental systems are limited.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 / Ki | Selectivity (Aurora B vs. A) |
| Hesperadin | Aurora B | Cell-free | IC50: 250 nM[1][5] | >30-fold[6] |
| Aurora A | Cell-free | - | ||
| AZD1152-HQPA (active form of Barasertib) | Aurora B | Cell-free | Ki: 0.36 nM[3] | ~3700-fold[7] |
| Aurora A | Cell-free | Ki: 1369 nM[3] |
Table 2: In Vitro Cellular Efficacy
| Compound | Cell Line | Assay Type | IC50 |
| Hesperadin | HeLa | Cell Proliferation | 50-100 nM (induces polyploidy)[8] |
| Miapaca-2, BxPC-3 (Pancreatic Cancer) | Cell Proliferation | 50-100 nM[8] | |
| AZD1152-HQPA | MOLM13 (AML) | Clonogenic Growth | 1 nM[9] |
| MV4-11 (Biphenotypic Leukemia) | Clonogenic Growth | 2.8 nM[9] | |
| PALL-2 (ALL) | ³H-thymidine uptake | ~5 nM[9] | |
| MOLM13 (AML) | ³H-thymidine uptake | ~12 nM[9] | |
| MV4-11 (Biphenotypic Leukemia) | ³H-thymidine uptake | ~8 nM[9] | |
| SCLC cell lines (sensitive) | MTS Assay | <50 nM[10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| Hesperadin | Glioblastoma (in combination with TMZ) | Xenograft mice | 20 mg/kg/day (i.v.) | Prolonged survival[1] |
| AZD1152 (Barasertib) | Colon, Lung, Hematologic | Immunodeficient mice | 10-150 mg/kg/day | 55% to ≥100%[3] |
| MOLM13 (AML) | Murine xenograft | 25 mg/kg | Marked suppression of tumor growth[11] | |
| SCLC | Athymic nude mice | 50 mg/kg, 5 days/week for 2 weeks | Significant tumor growth delay[12] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. 2.8. In Vitro Aurora Kinase Assay [bio-protocol.org]
- 2. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. coagulation-factor-ii-peptide.com [coagulation-factor-ii-peptide.com]
- 6. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Aurora B Inhibitors: Hesperadin Hydrochloride vs. GSK1070916
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Aurora B kinase inhibitors: Hesperadin hydrochloride and GSK1070916. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.
Introduction to Aurora B Kinase
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in cell division. It is a key component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during mitosis. Dysregulation of Aurora B is frequently observed in various cancers, making it an attractive target for cancer therapy. Both this compound and GSK1070916 are ATP-competitive inhibitors of Aurora B, but they exhibit distinct biochemical and cellular profiles.
Mechanism of Action
Both this compound and GSK1070916 function by competing with ATP for the binding site on the Aurora B kinase, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream substrates, most notably Histone H3 at Serine 10 (H3S10), leading to defects in chromosome alignment, segregation, and cytokinesis. This ultimately results in polyploidy and apoptosis in proliferating cancer cells.[1][2][3][4]
GSK1070916 is a reversible and ATP-competitive inhibitor of both Aurora B and Aurora C kinases.[5][6] It is characterized by an extremely long residence time on the enzyme, with a dissociation half-life of over 480 minutes for Aurora B.[5] In contrast, this compound is also an ATP-competitive inhibitor but targets both Aurora A and Aurora B kinases.[2][7]
Biochemical and Cellular Activity
The following tables summarize the key quantitative data for this compound and GSK1070916, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Parameter | This compound | GSK1070916 | Reference(s) |
| Target(s) | Aurora A, Aurora B | Aurora B, Aurora C | [2][3][7] |
| IC50 (Aurora B) | 250 nM | 3.5 nM | [8][9][10] |
| IC50 (Aurora A) | Data not consistently reported | 1100 nM | [5] |
| IC50 (Aurora C) | Data not available | 6.5 nM | [5][9] |
| Ki (Aurora B)* | Data not available | 0.38 nM | [5][11] |
| Mechanism | ATP-competitive | ATP-competitive, Reversible | [3][7] |
Table 2: Cellular Activity
| Parameter | This compound | GSK1070916 | Reference(s) |
| Cellular Effect | Induces polyploidy, inhibits Histone H3 phosphorylation | Antiproliferative, induces polyploidy and apoptosis | [1][10][12] |
| EC50 (Antiproliferative) | Cell-type dependent | <10 nM in over 100 cell lines (median EC50 of 8 nM) | [1][6] |
| Effect on Histone H3 (Ser10) Phosphorylation | Inhibition observed at 20-100 nM in HeLa cells | Dose-dependent inhibition | [1][4][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Aurora B Kinase Assay
This assay measures the ability of the inhibitors to block the phosphorylation of a substrate by Aurora B kinase.
-
Materials:
-
Recombinant active Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
Substrate (e.g., Histone H3 peptide)
-
This compound or GSK1070916
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or GSK1070916) in kinase buffer.
-
In a 96-well plate, add the recombinant Aurora B kinase and the inhibitor solution. Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific duration (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in a culture after treatment with the inhibitors.
-
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound or GSK1070916
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or GSK1070916 and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound or GSK1070916
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentrations of the inhibitor for a specific time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of Aurora B kinase and its inhibition.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. broadpharm.com [broadpharm.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. corefacilities.iss.it [corefacilities.iss.it]
Hesperadin Hydrochloride: A Comparative Guide to its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Hesperadin hydrochloride is a well-established inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of cell division. Its utility as a research tool and potential as a therapeutic agent necessitates a thorough understanding of its kinase selectivity. This guide provides a comparative analysis of the cross-reactivity profile of this compound against a panel of kinases, alongside other notable Aurora kinase inhibitors.
Kinase Selectivity Profile
The inhibitory activity of this compound and three other prominent Aurora kinase inhibitors—VX-680 (Tozasertib), AZD1152-HQPA (Barasertib), and PHA-739358 (Danusertib)—was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Kinase Target | This compound (IC50, nM) | VX-680 (Tozasertib) (Ki, nM) | AZD1152-HQPA (Barasertib) (IC50, nM) | PHA-739358 (Danusertib) (IC50, nM) |
| Aurora A | - | 0.6 | 1368 | 13 |
| Aurora B | 250 | 18 | 0.37 | 79 |
| Aurora C | - | 4.6 | - | 61 |
| Abl | - | 30 | - | 25 |
| FLT3 | - | 30 | - | - |
| FGFR1 | - | - | - | 47 |
| Ret | - | - | - | 31 |
| TrkA | - | - | - | 31 |
| AMPK | Markedly reduced activity at 1 µM | - | - | - |
| Lck | Markedly reduced activity at 1 µM | - | - | - |
| MKK1 | Markedly reduced activity at 1 µM | - | - | - |
| MAPKAP-K1 | Markedly reduced activity at 1 µM | - | - | - |
| CHK1 | Markedly reduced activity at 1 µM | - | - | - |
| PHK | Markedly reduced activity at 1 µM | - | - | - |
| CaMKII-δ | Identified as a selective inhibitor | - | - | - |
Note: Data for this compound against a broad, quantitative kinase panel is limited. The provided information is based on available literature. Ki values for VX-680 are presented as reported.
Analysis of Selectivity
This compound demonstrates primary activity against Aurora B with an IC50 of 250 nM. At higher concentrations (1 µM), it shows inhibitory effects on other kinases such as AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK. It has also been identified as a selective inhibitor of CaMKII-δ.
VX-680 (Tozasertib) is a pan-Aurora inhibitor, showing potent inhibition of Aurora A, B, and C. It also displays significant off-target activity against the receptor tyrosine kinase FLT3 and the non-receptor tyrosine kinase Abl.
AZD1152-HQPA (Barasertib) exhibits remarkable selectivity for Aurora B, with an IC50 in the sub-nanomolar range, and is significantly less potent against Aurora A. This high selectivity makes it a valuable tool for specifically probing the function of Aurora B.
PHA-739358 (Danusertib) is a multi-targeted inhibitor with activity against all three Aurora kinase isoforms, as well as several receptor tyrosine kinases including FGFR1, Ret, and TrkA.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The cross-reactivity of kinase inhibitors is typically determined using in vitro kinase assays. A general protocol for such an assay, adaptable for various kinases and detection methods (e.g., radiometric or luminescence-based), is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) serially diluted
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., [γ-33P]ATP for radiometric assay, or ADP-Glo™/Kinase-Glo™ reagents for luminescence-based assays)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting radioactivity or luminescence
Procedure:
-
Assay Plate Preparation: Add the kinase reaction buffer to the wells of a multi-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells with a vehicle control (e.g., DMSO) for 100% kinase activity and wells with a potent, broad-spectrum inhibitor or without enzyme for 0% activity.
-
Kinase Addition: Add the purified kinase to each well, except for the no-enzyme control wells.
-
Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP to each well.
-
Incubation: Incubate the plate for a specific duration (e.g., 30-60 minutes) at the optimal temperature for the kinase to allow for substrate phosphorylation.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-33P]ATP. Measure the radioactivity on the filter using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal, which is measured using a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
To better understand the context of Hesperadin's activity, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for determining kinase cross-reactivity.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Kinase Profiling.
Hesperadin Hydrochloride: A Comparative Guide to a Novel Mitotic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hesperadin hydrochloride with other mitotic inhibitors, offering insights into its efficacy and mechanism of action. The information is supported by experimental data to aid in research and development decisions.
Abstract
Mitotic inhibitors are a cornerstone of cancer chemotherapy, targeting the complex machinery of cell division. This compound has emerged as a potent and selective inhibitor of Aurora kinases, key regulators of mitosis. This guide compares the efficacy of this compound with other established mitotic inhibitors, including other Aurora kinase inhibitors and microtubule-targeting agents. We present quantitative data on their cytotoxic effects, delve into their distinct mechanisms of action, and provide detailed experimental protocols for key assays.
Introduction to Mitotic Inhibitors
Mitosis is a tightly regulated process ensuring the faithful segregation of chromosomes into two daughter cells. Errors in this process can lead to aneuploidy, a hallmark of many cancers. Mitotic inhibitors disrupt this process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. These inhibitors can be broadly classified based on their molecular targets.
Table 1: Classification of Mitotic Inhibitors
| Class | Target | Examples |
| Aurora Kinase Inhibitors | Aurora Kinase A, B, C | Hesperadin, AZD1152 (Barasertib), Tozasertib (VX-680) |
| Microtubule-Targeting Agents | Tubulin | Paclitaxel, Docetaxel, Vinca Alkaloids |
| Kinesin Spindle Protein (KSP) Inhibitors | KSP (Eg5) | Ispinesib |
| Polo-like Kinase (PLK) Inhibitors | PLK1 | Volasertib |
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora A and Aurora B kinases, with a higher selectivity for Aurora B[1][2]. Aurora B is a crucial component of the chromosomal passenger complex (CPC), which regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
By inhibiting Aurora B, Hesperadin disrupts these critical mitotic events. Specifically, it has been shown to:
-
Inhibit Histone H3 Phosphorylation: A key substrate of Aurora B, the phosphorylation of histone H3 at Serine 10 is essential for chromosome condensation. Hesperadin treatment leads to a significant reduction in this phosphorylation[1].
-
Disrupt Spindle Assembly Checkpoint (SAC): Hesperadin can override the mitotic arrest induced by microtubule-stabilizing agents like taxol, indicating its role in weakening the SAC[1][3][4].
-
Induce Polyploidy and Apoptosis: The disruption of mitosis ultimately leads to the formation of polyploid cells and the induction of apoptosis[1].
The following diagram illustrates the signaling pathway affected by Hesperadin.
Comparative Efficacy of this compound
The efficacy of this compound is best assessed by comparing its half-maximal inhibitory concentration (IC50) values against other mitotic inhibitors in various cancer cell lines.
Table 2: Comparative IC50 Values of Mitotic Inhibitors (in nM)
| Compound | Target | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Aurora A/B | ~100-500[1] | 200[5] | - | - |
| AZD1152 (Barasertib) | Aurora B | - | 8-125[6] | <10[7][8] | - |
| Tozasertib (VX-680) | Pan-Aurora | 25-150[1] | - | - | 300[9] |
| Paclitaxel | Microtubules | 2.5-7.5 | - | 0.027 µM (120h)[3] | - |
Note: IC50 values can vary depending on the experimental conditions (e.g., exposure time, assay method). The data presented is compiled from various sources and should be interpreted with this in mind.
From the available data, it is evident that second-generation Aurora B inhibitors like AZD1152 show high potency, often in the nanomolar range. This compound demonstrates significant activity, though its IC50 values appear to be generally higher than some of the newer Aurora kinase inhibitors. Paclitaxel, a microtubule-targeting agent, exhibits very high potency, with IC50 values in the low nanomolar range in sensitive cell lines with prolonged exposure[3].
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound and other mitotic inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of the mitotic inhibitors for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Mitotic inhibitors
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Treat cells with the mitotic inhibitors at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
The following diagram illustrates a typical workflow for comparing mitotic inhibitors.
Conclusion
This compound is a valuable research tool for studying the role of Aurora kinases in mitosis. While it may not be as potent as some of the latest generation Aurora kinase inhibitors or microtubule-targeting agents in all cell lines, its well-defined mechanism of action makes it a useful compound for dissecting the complexities of cell cycle regulation. Further comparative studies, particularly those that directly compare Hesperadin with microtubule-targeting agents under identical experimental conditions, are warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to design and interpret such studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Hesperadin - Wikipedia [en.wikipedia.org]
- 3. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore–microtubule attachment and in maintaining the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Chemopreventive effects of hesperidin against paclitaxel-induced hepatotoxicity and nephrotoxicity via amendment of Nrf2/HO-1 and caspase-3/Bax/Bcl-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors: Hesperadin Hydrochloride vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic differences between Hesperadin hydrochloride and other widely studied Aurora kinase inhibitors: Alisertib (MLN8237), Tozasertib (VX-680), and ZM447439. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction to Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in the regulation of mitosis. Their dysregulation is frequently observed in various cancers, making them attractive targets for anti-cancer drug development. Aurora A is primarily involved in centrosome maturation and separation, and mitotic spindle assembly. Aurora B, a component of the chromosomal passenger complex, is essential for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis. Small molecule inhibitors targeting these kinases induce distinct phenotypic effects depending on their selectivity, ultimately leading to mitotic arrest and cell death. This guide focuses on comparing the phenotypic outcomes of inhibiting Aurora kinases with this compound against other key inhibitors.
Comparative Analysis of Phenotypic Differences
The phenotypic effects of Aurora kinase inhibitors are directly linked to their selectivity for the different Aurora kinase isoforms.
-
This compound , primarily an Aurora B inhibitor , induces defects in chromosome alignment and segregation, leading to the failure of cytokinesis and subsequent polyploidization[1][2]. A key characteristic of Hesperadin-treated cells is the overriding of the spindle assembly checkpoint, allowing cells to exit mitosis without proper chromosome segregation[1].
-
Alisertib (MLN8237) is a selective Aurora A inhibitor . Its inhibition of Aurora A leads to defects in mitotic spindle formation, often resulting in monopolar or multipolar spindles[3]. This disruption of spindle integrity activates the spindle assembly checkpoint, causing a prolonged mitotic arrest, which ultimately leads to apoptosis[3][4].
-
Tozasertib (VX-680) is a pan-Aurora inhibitor , targeting Aurora A, B, and C. Phenotypically, it often displays effects characteristic of Aurora B inhibition, such as G2/M arrest, endoreduplication (a form of polyploidization), and apoptosis.
-
ZM447439 is a dual inhibitor of Aurora A and Aurora B . Consequently, cells treated with ZM447439 exhibit a combination of phenotypes, including failed chromosome alignment and segregation, and cytokinesis failure. Similar to Hesperadin, it also compromises the spindle assembly checkpoint[5].
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of the compared Aurora kinase inhibitors. It is important to note that these values can vary depending on the assay conditions and cell lines used.
Table 1: IC50 Values for Aurora Kinase Inhibition (in vitro enzymatic assays)
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Selectivity | Reference |
| Hesperadin | - | 250 | Aurora B selective | [6] |
| Alisertib (MLN8237) | 1.2 | 396.5 | >300-fold for Aurora A | [4] |
| Tozasertib (VX-680) | 0.6 | 18 | Pan-Aurora | [7] |
| ZM447439 | 110 | 130 | Dual A/B inhibitor | [5][7] |
Table 2: Cellular IC50 Values for Inhibition of Aurora Kinase Activity
| Inhibitor | Cell Line | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Alisertib (MLN8237) | HeLa | - | - | |
| ZM447439 | HeLa | 670 | 165 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Aurora Kinase Signaling Pathway in Mitosis
Caption: Simplified signaling pathways of Aurora A and Aurora B in mitosis and the primary targets of the compared inhibitors.
Experimental Workflow for Phenotypic Analysis
Caption: A general experimental workflow for the phenotypic characterization of Aurora kinase inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the Aurora kinase inhibitors. Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the Aurora kinase inhibitors at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI. This allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle, as well as the detection of polyploid cells.
Apoptosis Assay (Annexin V-FITC Staining)
-
Cell Treatment: Treat cells with the Aurora kinase inhibitors as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. This assay distinguishes between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Immunofluorescence for Mitotic Phenotype Analysis
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of Aurora kinase inhibitors for a suitable duration (e.g., 16-24 hours) to induce mitotic arrest.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (for spindle visualization) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence microscope to analyze mitotic spindle morphology and chromosome alignment.
Conclusion
The choice of an Aurora kinase inhibitor for research purposes should be guided by its specific selectivity profile and the desired phenotypic outcome. This compound, as a potent Aurora B inhibitor, is a valuable tool for studying the roles of Aurora B in chromosome segregation and cytokinesis. In contrast, the Aurora A-selective inhibitor Alisertib is more suited for investigating the processes of centrosome function and mitotic spindle assembly. The pan-Aurora inhibitor Tozasertib and the dual A/B inhibitor ZM447439 offer broader inhibition of the Aurora kinase family, resulting in complex phenotypes that reflect the inhibition of multiple mitotic pathways. The provided experimental protocols offer a starting point for researchers to quantitatively assess and compare the effects of these and other Aurora kinase inhibitors in their specific cellular models.
References
- 1. researchgate.net [researchgate.net]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
Validating the Anti-parasitic Activity of Hesperadin Hydrochloride Across Diverse Parasite Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-parasitic activity of Hesperadin hydrochloride against various parasite strains. It is designed to offer an objective overview of the compound's performance, supported by experimental data and detailed methodologies, to aid in the evaluation of its potential as a broad-spectrum anti-parasitic agent.
Executive Summary
This compound, a known inhibitor of Aurora kinases, has demonstrated significant anti-parasitic activity against a range of protozoan parasites. This guide synthesizes available data on its efficacy against different strains of Plasmodium falciparum, Trypanosoma brucei, and Leishmania donovani. The primary mechanism of action involves the disruption of mitosis and cell division, leading to parasite death. This document presents quantitative data in a comparative format, outlines detailed experimental protocols for validation, and provides visual representations of the underlying signaling pathways and experimental workflows.
Comparative Anti-parasitic Activity of this compound
The efficacy of this compound varies across different parasite species and their life cycle stages. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in various studies.
| Parasite Species | Strain(s) | Life Cycle Stage | IC50 (nM) | Reference |
| Plasmodium falciparum | 3D7 (drug-sensitive) | Asexual blood stage | ~50 | [1] |
| Plasmodium falciparum | Dd2 (multi-drug resistant) | Asexual blood stage | ~40 | [1] |
| Trypanosoma brucei | - | Bloodstream form (BF) | 48 - 50 | [2][3][4] |
| Trypanosoma brucei | - | Procyclic form (PF) | 550 | [2][3] |
| Leishmania donovani | - | Promastigote | Potent activity reported | [5][6] |
Note: The potency of Hesperadin can be influenced by the specific assay conditions and parasite strains used in different studies.
Mechanism of Action: Inhibition of Aurora Kinase
This compound's anti-parasitic effect is primarily attributed to its inhibition of parasite Aurora kinases, which are serine/threonine kinases essential for mitotic progression.[2][7] In parasites, this inhibition leads to defects in chromosome segregation and cytokinesis, ultimately resulting in cell cycle arrest and parasite death.[1][3][4]
In Plasmodium falciparum, Hesperadin targets PfArk1.[1] Resistance to Hesperadin in P. falciparum has been linked to mutations in PfNek1, suggesting a functional interaction between these two kinases.[1][8] In Trypanosoma brucei, Hesperadin inhibits TbAUK1, leading to a blockage of nuclear division and cytokinesis.[3][4] Studies on Leishmania donovani suggest that Hesperadin induces a form of mitotic catastrophe.[5]
Caption: this compound's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the anti-parasitic activity of this compound.
In Vitro Anti-parasitic Activity Assay
This protocol is a generalized method for determining the IC50 of this compound against protozoan parasites. Specific modifications for each parasite are noted.
1. Parasite Culture:
-
Plasmodium falciparum : Asynchronous cultures of P. falciparum strains (e.g., 3D7, Dd2) are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 25 µg/mL gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Trypanosoma brucei : Bloodstream form trypanosomes are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C and 5% CO2. Procyclic forms are grown in SDM-79 medium with 10% FBS at 27°C.
-
Leishmania donovani : Promastigotes are cultured in M199 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.
2. Drug Dilution:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
3. Assay Procedure:
-
Seed parasites in 96-well microtiter plates at an appropriate density (e.g., P. falciparum: 1% parasitemia, 2% hematocrit; T. brucei: 2 x 10^4 cells/mL; L. donovani: 1 x 10^6 cells/mL).
-
Add the diluted this compound to the wells. Include a no-drug control (medium only) and a positive control (a known anti-parasitic drug).
-
Incubate the plates under the respective culture conditions for 72 hours.
4. Quantification of Parasite Growth:
-
Plasmodium falciparum : Parasite growth can be quantified using a fluorescent DNA-binding dye like SYBR Green I. After incubation, lyse the erythrocytes and stain the parasite DNA. Measure fluorescence using a microplate reader.
-
Trypanosoma brucei and Leishmania donovani : Parasite viability can be assessed using a resazurin-based assay (e.g., alamarBlue). Add resazurin solution to each well and incubate for 4-24 hours. Measure the fluorescence or absorbance to determine the metabolic activity of viable parasites.
5. Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Caption: In Vitro Anti-parasitic Activity Assay Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on the parasite cell cycle.
1. Parasite Treatment:
-
Synchronize the parasite culture if possible (e.g., for P. falciparum, use sorbitol treatment to obtain a ring-stage culture).
-
Treat the parasites with this compound at a concentration equivalent to 5-10 times the IC50. Include an untreated control.
-
Collect parasite samples at different time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment.
2. Sample Preparation:
-
Harvest the parasites by centrifugation. For intracellular parasites like P. falciparum, first lyse the host cells.
-
Wash the parasite pellet with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight or until analysis.
3. Staining:
-
Rehydrate the fixed cells by washing with PBS.
-
Treat the cells with RNase A to remove RNA.
-
Stain the parasite DNA with a fluorescent dye such as propidium iodide (PI) or SYBR Green I.
4. Flow Cytometry:
-
Analyze the stained samples using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M).
5. Data Interpretation:
-
Compare the cell cycle profiles of treated and untreated parasites. An accumulation of cells in the G2/M phase would indicate a block in mitosis, consistent with Aurora kinase inhibition.
Conclusion
This compound demonstrates potent anti-parasitic activity against various clinically relevant parasite strains by targeting a conserved and essential cellular process – mitosis. Its efficacy against both drug-sensitive and drug-resistant strains of P. falciparum highlights its potential to overcome existing drug resistance mechanisms. Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound as a novel anti-parasitic agent. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their drug discovery and development efforts.
References
- 1. Human Aurora kinase inhibitor Hesperadin reveals epistatic interaction between Plasmodium falciparum PfArk1 and PfNek1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
- 3. The cell cycle as a therapeutic target against Trypanosoma brucei: Hesperadin inhibits Aurora kinase-1 and blocks mitotic progression in bloodstream forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cell cycle as a therapeutic target against Trypanosoma brucei: Hesperadin inhibits Aurora kinase-1 and blocks mitotic progression in bloodstream forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Death in Leishmania donovani promastigotes in response to Mammalian Aurora Kinase B Inhibitor- Hesperadin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Human Aurora kinase inhibitor Hesperadin reveals epistatic interaction between Plasmodium falciparum PfArk1 and PfNek1 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Hesperadin Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the safe and compliant disposal of Hesperadin hydrochloride, a potent Aurora B kinase inhibitor. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and drug development settings. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating meticulous handling and disposal of all waste streams containing this compound.
Chemical and Safety Data at a Glance
A thorough understanding of the properties of this compound is the foundation of its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂N₄O₃S·HCl | [1][2] |
| Molecular Weight | 553.12 g/mol | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [1][2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the mandatory segregation and disposal process for all waste generated during the handling of this compound.
Experimental Protocols for Waste Handling
1. Disposal of Unused or Expired Solid this compound
-
Objective: To safely dispose of pure, solid this compound.
-
Procedure:
-
Do NOT attempt to dispose of solid this compound in regular laboratory trash.
-
If possible, keep the chemical in its original, clearly labeled container.
-
If the original container is compromised, transfer the solid to a new, clean, and compatible container. Label the new container clearly with "this compound," the quantity, and the appropriate hazard symbols (e.g., "Toxic").
-
Place the sealed container into a designated hazardous solid waste accumulation container. This container should be specifically for toxic chemical waste.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
-
2. Disposal of this compound Solutions
-
Objective: To safely dispose of this compound dissolved in solvents such as DMSO or ethanol.
-
Procedure:
-
Crucially, never pour this compound solutions down the drain. This is due to its high toxicity to aquatic life.[3]
-
Collect all waste solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Glass or polyethylene containers are generally suitable.
-
The waste container must be clearly labeled as "Hazardous Waste: Contains this compound" and list all solvent components (e.g., "DMSO, Ethanol").
-
Keep the waste container sealed when not in use to prevent evaporation of volatile solvents.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
When the container is full, arrange for its collection by your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal service.
-
3. Disposal of Contaminated Laboratory Supplies
-
Objective: To safely dispose of items such as pipette tips, gloves, and other labware contaminated with this compound.
-
Procedure:
-
Non-sharp items:
-
Collect all non-sharp contaminated items (e.g., gloves, absorbent pads, weighing paper) in a designated, clearly labeled hazardous waste bag or container. The label should indicate "Contaminated with this compound."
-
Do not dispose of these items in the regular trash.
-
-
Sharp items:
-
Dispose of all contaminated sharps (e.g., needles, serological pipettes) in a designated, puncture-proof sharps container that is clearly labeled for hazardous chemical waste.
-
-
Once these containers are full, they should be collected for disposal by a licensed hazardous waste management company.
-
Signaling Pathway of this compound's Action
To underscore the biological potency of this compound and the importance of preventing its release, the following diagram illustrates its mechanism of action. This compound is a potent inhibitor of Aurora B kinase, a key regulator of cell division.
By adhering to these disposal protocols, researchers and laboratory personnel can effectively mitigate the risks associated with this compound, ensuring a safe working environment and protecting our ecosystems. Always consult your institution's specific waste management policies and your chemical safety officer for any additional requirements.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
